Grgdsp
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the GRGDSP Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized and widely utilized tool in cell biology and biomedical research. As a competitive inhibitor of integrin-ligand interactions, it plays a crucial role in studying cell adhesion, migration, and signaling. This document provides a comprehensive technical overview of the this compound peptide, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its role in key signaling pathways.
Core Concepts: Structure and Mechanism of Action
The this compound peptide is a linear sequence of six amino acids: Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline.[1][2][3] Its biological activity stems from the core Arginine-Glycine-Aspartic Acid (RGD) tripeptide sequence. This RGD motif is a primary recognition site for a significant portion of the integrin family of transmembrane receptors.[4][5] Integrins are heterodimeric proteins, consisting of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[6]
The this compound peptide functions as a competitive antagonist. It mimics the RGD sequence found in various ECM proteins like fibronectin, vitronectin, and laminin.[7][8] By binding to the RGD-binding pocket on integrins, the soluble this compound peptide prevents the attachment of cells to their natural ECM substrates, thereby inhibiting cell adhesion and spreading.[1][7][9] This inhibitory effect is dose-dependent and can be used to probe the role of RGD-dependent integrins in various biological processes.[9][10]
Quantitative Data: Integrin Binding Affinity
The binding affinity of RGD-containing peptides to various integrins is a critical parameter for their application. The following table summarizes reported IC50 values for the parent RGD tripeptide and the this compound hexapeptide where available. It is important to note that the affinity can be influenced by the flanking amino acid sequences and the specific integrin subtype.
| Peptide | Integrin Subtype | IC50 (nM) | Notes |
| RGD | αvβ3 | 89 | Potent inhibitor. |
| RGD | α5β1 | 335 | Moderate inhibitor. |
| RGD | αvβ5 | 440 | Moderate inhibitor. |
| This compound | αvβ3 | 12.2 - 89 | Flanking residues enhance affinity compared to the core RGD sequence.[11] |
| This compound | αvβ5 | 167 - 580 | |
| This compound | α5β1 | 34 - 335 | |
| This compound | αvβ6 | >10,000 | Generally shows low affinity for αvβ6.[11] |
| This compound | αIIbβ3 | >10,000 | Generally shows low affinity for αIIbβ3.[11] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
The binding of this compound to integrins can trigger intracellular signaling cascades. While primarily known as an inhibitor of adhesion, its interaction with integrins can initiate transient signaling events before cell detachment occurs.
Integrin-Mediated ERK Activation
Binding of this compound to integrins on endothelial cells has been shown to induce the activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] This activation can occur even at low surface densities of the peptide.[12]
Caption: this compound-Integrin binding can activate the ERK/MAPK pathway.
Crosstalk with NMDA Receptors in Neurons
In cortical neurons, this compound has been demonstrated to induce rapid increases in intracellular calcium levels in an NMDA receptor-dependent manner.[13] This suggests a functional link between integrins and synaptic receptors.
Caption: this compound can trigger NMDA receptor-dependent calcium influx.
Experimental Protocols
Cell Adhesion Inhibition Assay
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on cell adhesion to an ECM-coated surface.
Caption: Workflow for a cell adhesion inhibition assay using this compound.
Detailed Methodology:
-
Plate Coating: Prepare a 10 µg/mL solution of fibronectin in sterile phosphate-buffered saline (PBS). Add 100 µL to each well of a 96-well tissue culture plate. Incubate for 1 hour at 37°C.
-
Blocking: Aspirate the coating solution and wash each well twice with 200 µL of PBS. Add 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 30 minutes at 37°C to block non-specific cell adhesion.
-
Cell and Peptide Preparation: Culture cells of interest (e.g., human fibroblasts) to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium at a concentration of 2 x 10^5 cells/mL. Prepare a 2X stock solution of this compound peptide in serum-free medium at various concentrations (e.g., ranging from 1 µM to 1 mM). As a negative control, prepare a stock solution of a non-binding peptide such as Gly-Arg-Gly-Glu-Ser-Pro (GRGESP).
-
Pre-incubation: In a separate tube, mix equal volumes of the cell suspension and the 2X peptide solutions. Incubate for 15 minutes at 37°C.
-
Cell Seeding: Aspirate the blocking solution from the coated plate. Add 100 µL of the cell-peptide mixture to each well. Incubate the plate for 1 to 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing: Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain and allow them to dry.
-
Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell adhesion for each peptide concentration relative to the control wells (cells without peptide). Plot the percentage of adhesion against the logarithm of the peptide concentration to determine the IC50 value.
Solid-Phase Integrin Binding Assay
This protocol describes an ELISA-based method to quantify the binding of this compound to isolated integrin receptors.
Detailed Methodology:
-
Plate Coating: Prepare a 1 µg/mL solution of purified integrin (e.g., αvβ3) in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl2. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the integrin solution and wash the wells twice with wash buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 0.05% Tween-20). Block the wells with 200 µL of 1% BSA in wash buffer for 1 hour at room temperature.
-
Competition Reaction: Prepare serial dilutions of this compound peptide in binding buffer (wash buffer with 1% BSA). In a separate plate, mix the this compound dilutions with a constant concentration of a biotinylated RGD-containing ligand (e.g., biotinylated cyclic RGD).
-
Binding: Aspirate the blocking solution and add 100 µL of the peptide mixture to the integrin-coated wells. Incubate for 2-3 hours at room temperature with gentle agitation.
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer. Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: The signal is inversely proportional to the binding of this compound. Calculate the percent inhibition of the biotinylated ligand binding for each this compound concentration and determine the IC50 value.
Applications in Research and Drug Development
The this compound peptide is a versatile tool with numerous applications:
-
Cell Adhesion Studies: As a competitive inhibitor, it is fundamental in elucidating the role of RGD-dependent integrins in cell attachment, spreading, and migration.[9][14]
-
Biomaterial Surface Modification: Covalently attaching this compound to the surface of biomaterials, such as cardiovascular implants, can promote endothelialization and improve biocompatibility.[1][7][12][15]
-
Cancer Research: By inhibiting the adhesion of tumor cells to the endothelium, this compound can limit metastasis.[1][7] It is also used to target nanoparticles and other drug delivery systems to integrin-expressing tumor cells.[16]
-
Signal Transduction Research: It is used to investigate the signaling pathways initiated by integrin engagement.[13]
Conclusion
The this compound peptide remains an indispensable reagent for researchers studying integrin-mediated cellular processes. Its well-defined structure and mechanism of action, coupled with its commercial availability, make it a powerful tool for investigating cell adhesion, signaling, and for the development of novel therapeutic and bioengineering strategies. Understanding its binding affinities and employing standardized experimental protocols are key to obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abbiotec.com [abbiotec.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. This compound peptide-bound silicone membranes withstand mechanical flexing in vitro and display enhanced fibroblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. omizzur.com [omizzur.com]
The GRGDSP Peptide: A Technical Guide to its Structure, Function, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) has emerged as a critical tool in cellular biology and a promising scaffold for therapeutic development. Its core structural motif, Arginine-Glycine-Aspartic acid (RGD), mimics the binding site of extracellular matrix (ECM) proteins, positioning this compound as a potent and selective inhibitor of integrin receptors. This technical guide provides an in-depth analysis of the structure and function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining standard experimental protocols for its characterization.
Structure and Mechanism of Action
The this compound peptide is a linear hexapeptide with the sequence Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline. Its biological activity is primarily conferred by the RGD sequence, which serves as a recognition site for a significant portion of the integrin family of cell adhesion receptors. Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival.
By mimicking natural ECM ligands such as fibronectin, vitronectin, and laminin, this compound competitively binds to the RGD-binding pocket on the extracellular domain of integrins. This competitive inhibition prevents the binding of natural ligands, thereby disrupting the normal downstream signaling cascades initiated by integrin clustering and activation. The flanking amino acids, Glycine, Serine, and Proline, contribute to the conformational presentation of the RGD motif, influencing its binding affinity and selectivity for different integrin subtypes.
Quantitative Analysis of this compound-Integrin Interactions
The efficacy of this compound as an integrin inhibitor is quantified by its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50). These values vary depending on the integrin subtype and the experimental conditions.
| Integrin Subtype | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| αvβ3 | 12 - 89 | Cilengitide | 0.54 |
| αvβ5 | 167 - 580 | Cilengitide | 8 |
| α5β1 | 34 - 335 | Cilengitide | 15.4 |
| αvβ6 | >10,000 | RTDLDSLRT | 33 |
| αIIbβ3 | >10,000 | Tirofiban | 1.2 |
Table 1: Comparative Binding Affinities (IC50) of this compound and Reference Compounds for Various Integrin Subtypes. Data compiled from solid-phase competitive binding assays. The results highlight the selectivity of linear RGD peptides like this compound for αvβ3, αvβ5, and α5β1 integrins.
Impact on Cellular Functions
This compound's inhibition of integrin binding has profound effects on various cellular processes.
| Cellular Process | Cell Type | This compound Concentration | Observed Effect |
| Cell Adhesion | Endothelial Cells | 1.5 pmol/cm² (immobilized) | Plateau of adhesion and spreading |
| Cell Migration | Endothelial Cells | 0.2-0.8 pmol/cm² (immobilized) | Decreased migration speed and persistence |
| Cell Migration | Fibroblasts | 100 µM (soluble) | Maximum migration rate of 28 µm/h |
| Angiogenesis | Rat Aortic Explants | Not specified | Marked inhibition of microvessel formation |
Table 2: Quantitative Effects of this compound on Key Cellular Functions. These studies demonstrate the dose-dependent and context-specific impact of this compound on cell behavior.
Signaling Pathways Modulated by this compound
The binding of this compound to integrins disrupts the canonical "outside-in" signaling cascade. This interference prevents the recruitment and activation of key intracellular signaling molecules, ultimately affecting gene expression and cellular behavior. The primary pathway affected involves the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) cascade.
Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other sites on FAK, creating binding sites for adaptor proteins like Grb2. Grb2, in complex with Sos, activates the small GTPase Ras, which in turn initiates the MAPK/ERK signaling cascade, promoting cell survival and proliferation. This compound binding competitively inhibits this entire process.
Figure 1: this compound Inhibition of Integrin-FAK-MAPK Signaling. This diagram illustrates how this compound competitively binds to integrin receptors, preventing the canonical outside-in signaling cascade that leads to cell proliferation and survival.
Experimental Protocols
Solid-Phase Competitive Binding Assay
This assay quantifies the binding affinity of this compound for a specific integrin subtype.
Figure 2: Workflow for a Solid-Phase Competitive Binding Assay. This flowchart outlines the key steps to determine the IC50 of this compound for a specific integrin.
Methodology:
-
Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL fibronectin in phosphate-buffered saline, PBS) overnight at 4°C.
-
Blocking: The plates are washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: A fixed concentration of purified, soluble integrin and a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) are mixed with serial dilutions of this compound.
-
Incubation: The mixture is added to the coated and blocked wells and incubated for 2-3 hours at room temperature to allow for competitive binding to the immobilized ECM protein.
-
Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound integrin and ligands.
-
Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically done by adding a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate. For radiolabeled ligands, scintillation counting is used.
-
Analysis: The data are plotted as the percentage of inhibition versus the log of the this compound concentration. The IC50 value is calculated using non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell attachment to an ECM-coated surface.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein as described in the binding assay.
-
Cell Preparation: Adherent cells are grown to sub-confluency, harvested using a non-enzymatic cell dissociation solution, washed, and resuspended in a serum-free medium.
-
Inhibition: The cell suspension is pre-incubated with varying concentrations of this compound (or a control peptide like GRGESP) for 15-30 minutes at 37°C.
-
Seeding: The cell-peptide mixture is added to the ECM-coated wells (e.g., at a density of 5 x 10^4 cells/well) and incubated for a defined period (e.g., 60-90 minutes) at 37°C in a CO2 incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. The number of adherent cells can also be counted directly using a microscope.
-
Analysis: The results are expressed as the percentage of cell adhesion relative to the control (no peptide).
Applications in Drug Development and Research
The ability of this compound to modulate integrin function makes it a valuable asset in several areas:
-
Cancer Research: As integrins like αvβ3 are overexpressed in many tumors and are crucial for angiogenesis and metastasis, this compound and its derivatives are being investigated as anti-cancer agents to inhibit tumor growth and spread.
-
Biomaterial Science: this compound is frequently immobilized onto the surface of biomaterials and implants to promote specific cell attachment, such as endothelialization of vascular grafts, while preventing non-specific protein fouling.
-
Drug Targeting: The RGD motif can be incorporated into drug delivery systems (e.g., nanoparticles, liposomes) to target them to integrin-expressing cells, thereby increasing therapeutic efficacy and reducing off-target effects.
-
Basic Research: this compound is widely used as a research tool to probe the role of integrins in various biological processes, allowing for the controlled disruption of cell-matrix interactions.
Conclusion
The this compound peptide is a well-characterized and versatile tool for studying and manipulating integrin-mediated processes. Its defined structure and specific mechanism of action, coupled with a growing body of quantitative data, solidify its importance in both fundamental research and the development of novel therapeutics and biomaterials. The standardized protocols provided in this guide offer a foundation for the consistent and reliable characterization of its biological effects. As our understanding of the nuanced roles of different integrin subtypes in health and disease continues to expand, the targeted application of this compound and its next-generation analogs will undoubtedly pave the way for new scientific discoveries and clinical interventions.
The Discovery and History of the GRGDSP Peptide: From Fibronectin to a Ubiquitous Tool in Cell Biology
An in-depth technical guide on the discovery and history of the GRGDSP peptide for researchers, scientists, and drug development professionals.
The Gly-Arg-Gly-Asp-Ser-Pro (this compound) peptide is a synthetic hexapeptide that has become an invaluable tool in cell biology and biomedical research. Its discovery was a pivotal moment in understanding the molecular basis of cell adhesion and has since paved the way for the development of new therapeutic strategies. This guide delves into the history of its discovery, the key experiments that elucidated its function, and the signaling pathways it modulates.
The Genesis: Unraveling the Cell-Binding Domain of Fibronectin
The story of this compound begins with the study of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) that plays a crucial role in cell adhesion, migration, and differentiation. In the early 1980s, the laboratories of Erkki Ruoslahti and Michael Pierschbacher were dedicated to identifying the specific region of the fibronectin molecule responsible for its cell-binding activity.
Through a series of elegant experiments involving proteolytic fragmentation of the fibronectin molecule and subsequent testing of the fragments' ability to promote cell attachment, they progressively narrowed down the active site. Their research culminated in a landmark 1984 publication in Nature, where they identified a short amino acid sequence, Arg-Gly-Asp (RGD), as the minimal essential sequence for the cell-attachment activity of fibronectin. This tripeptide sequence was found to be conserved in other ECM proteins as well, suggesting a universal mechanism of cell adhesion.
To further investigate the properties of the RGD sequence, they synthesized a series of short peptides containing this motif. Among them was the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (this compound), which was shown to effectively inhibit the attachment of cells to fibronectin-coated surfaces. This demonstrated that the peptide could competitively block the interaction between cell surface receptors and fibronectin. The addition of glycine residues at the N-terminus and serine and proline at the C-terminus was found to enhance the activity and stability of the core RGD sequence.
The Receptors: Identification of Integrins
The discovery of the RGD sequence as a cell adhesion motif spurred the search for its cellular receptors. It was soon discovered that a family of transmembrane proteins, which were named integrins, were the primary receptors for RGD-containing ECM proteins. Integrins are heterodimeric proteins composed of α and β subunits, and different combinations of these subunits confer specificity for different ECM ligands. For example, the α5β1 integrin is a classic fibronectin receptor, while the αvβ3 integrin binds to a broader range of RGD-containing proteins, including vitronectin and fibrinogen. The this compound peptide has been instrumental in the characterization of these integrin-ligand interactions.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound on cell adhesion is typically quantified by its IC50 value, which is the concentration of the peptide required to inhibit 50% of cell attachment to a specific substrate. This value can vary depending on the cell type, the specific integrin being targeted, and the experimental conditions.
| Cell Line | Substrate | Integrin Target | IC50 (µM) | Reference |
| Normal Rat Kidney (NRK) Cells | Fibronectin | α5β1 | ~90 | Pierschbacher & Ruoslahti, 1984 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Fibrinogen | αvβ3 | ~100 | Cheresh & Spiro, 1987 |
| B16 Melanoma Cells | Vitronectin | αvβ3 | ~20 |
Note: The exact IC50 values can vary between experiments and are presented here as approximate values based on published data.
Key Experimental Protocols
The discovery and characterization of the this compound peptide relied on a set of fundamental experimental techniques that remain relevant today.
Cell Adhesion Inhibition Assay
This assay is used to determine the ability of a peptide or other compound to inhibit cell attachment to an ECM-coated surface.
Methodology:
-
Coating: 96-well microtiter plates are coated with a solution of an ECM protein (e.g., fibronectin, vitronectin) and incubated to allow the protein to adsorb to the plastic surface. The remaining protein-binding sites are then blocked with a solution of bovine serum albumin (BSA).
-
Cell Preparation: Cells are harvested from culture, washed, and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with various concentrations of the this compound peptide or a control peptide (e.g., GRGESP) for a defined period.
-
Seeding: The cell-peptide mixture is then added to the ECM-coated wells and incubated to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining the cells with a dye like crystal violet and measuring the absorbance at a specific wavelength. The IC50 value can then be calculated from the dose-response curve.
Signaling Pathways Modulated by this compound
The binding of this compound to integrins competitively inhibits the binding of ECM proteins, thereby disrupting the normal "outside-in" signaling that is crucial for cell survival, proliferation, and migration. Integrin-mediated signaling is complex and involves the recruitment of a large number of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.
A key early event in integrin signaling is the clustering of integrins and the recruitment of focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including paxillin, p130Cas, and the activation of small GTPases such as Rho, Rac, and Cdc42, which in turn regulate the actin cytoskeleton and cell motility. The mitogen-activated protein kinase (MAPK) pathway is also activated downstream of integrins, influencing gene expression and cell proliferation. By blocking integrin-ligand interactions, this compound can inhibit these signaling pathways, leading to effects such as the induction of apoptosis (anoikis) in anchor-dependent cells. For instance, studies have shown that this compound treatment can lead to increased phosphorylation of FAK, Pyk2, and SFK, demonstrating its impact on these signaling cascades.[1]
Caption: Integrin signaling pathway inhibited by this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a cell adhesion inhibition assay using the this compound peptide.
Caption: Workflow of a cell adhesion inhibition assay.
Conclusion and Future Directions
The discovery of the RGD sequence and the subsequent development of synthetic peptides like this compound have revolutionized our understanding of cell-ECM interactions. This compound remains a fundamental tool for studying integrin-mediated processes in vitro and in vivo. Its ability to inhibit cell adhesion has been exploited in various research areas, including cancer biology, where it has been shown to limit tumor cell metastasis, and in biomaterials science, for the surface modification of implants to modulate cellular responses.[2][3][4]
Future research continues to build upon this foundational work, with the development of more potent and selective RGD-based inhibitors, including cyclic RGD peptides and peptidomimetics, for therapeutic applications in areas such as oncology, thrombosis, and ophthalmology. The legacy of the this compound peptide is a testament to the power of basic research in uncovering fundamental biological mechanisms that can be translated into novel therapeutic strategies.
References
The Specificity of GRGDSP-Integrin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized motif derived from fibronectin that plays a crucial role in mediating cell adhesion through its interaction with a subset of the integrin family of transmembrane receptors.[1][2] This guide provides an in-depth technical overview of the binding specificity of this compound for various integrin subtypes, details common experimental protocols to assess this interaction, and elucidates the downstream signaling cascades initiated upon binding.
This compound and Integrin Binding Specificity
The Arg-Gly-Asp (RGD) sequence is the minimal recognition motif for a significant portion of the integrin family.[3] The residues flanking this core tripeptide, such as the Glycine, Serine, and Proline in this compound, contribute to the binding affinity and specificity for different integrin heterodimers.[4] The this compound peptide is known to primarily interact with αv-containing integrins and the α5β1 integrin.
Quantitative Binding Affinity of Linear RGD Peptides
The binding affinity of this compound and related linear RGD peptides to various integrin subtypes is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. A lower IC50 value indicates a higher binding affinity. The table below summarizes the IC50 values for this compound and other linear RGD peptides against several RGD-binding integrins.
| Peptide | Integrin Subtype | IC50 (nM) |
| This compound | αvβ3 | 12-89 |
| αvβ5 | 167-580 | |
| α5β1 | 34-335 | |
| αvβ6 | >10,000 | |
| αvβ8 | >10,000 | |
| αIIbβ3 | >10,000 | |
| RGD | αvβ3 | 89 |
| α5β1 | 335 | |
| αvβ5 | 440 | |
| GRGDSPK | αvβ3 | 12.2 |
Data compiled from multiple sources.[4][5] It is important to note that IC50 values can vary depending on the specific experimental conditions.
As the data indicates, linear RGD peptides like this compound exhibit a preferential binding to αvβ3, αvβ5, and α5β1 integrins, while showing significantly lower affinity for αvβ6, αvβ8, and the platelet integrin αIIbβ3.[4]
Experimental Protocols for Characterizing this compound-Integrin Binding
Several robust experimental methodologies are employed to quantify and characterize the interaction between this compound and integrins. These include solid-phase binding assays, cell adhesion assays, and surface plasmon resonance.
Solid-Phase Binding Assay
This in vitro assay measures the direct binding of a soluble ligand to an immobilized receptor.
Materials:
-
High-binding 96-well microtiter plates
-
Purified integrin protein
-
Biotinylated this compound peptide
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin protein diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer to remove any unbound integrin.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with Wash Buffer.
-
Peptide Incubation: Add serial dilutions of biotinylated this compound peptide to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Cell Adhesion Assay
This cell-based assay quantifies the ability of cells to attach to a substrate coated with this compound.
Materials:
-
Tissue culture-treated 96-well plates
-
This compound peptide
-
Control peptide (e.g., GRGESP)
-
Cells expressing the integrin of interest
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with this compound or control peptide solution and incubate for 1-2 hours at 37°C.[6]
-
Washing: Aspirate the peptide solution and wash the wells three times with sterile PBS.[6]
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.[6]
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.[6]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a known number of cells into each well.[6]
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO2 incubator to allow for cell attachment.[6]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[6]
-
Fixation and Staining: Fix the adherent cells (e.g., with methanol) and then stain with Crystal Violet solution.[6]
-
Washing: Wash the wells with water to remove excess stain.[6]
-
Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[7][8][9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Purified integrin protein (ligand)
-
This compound peptide (analyte)
-
Running buffer (e.g., HBS-EP)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified integrin onto the sensor chip surface using a suitable chemistry, such as amine coupling.[9]
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the this compound peptide over the sensor surface.
-
Association Phase: Monitor the binding of the peptide to the immobilized integrin in real-time.
-
Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the peptide-integrin complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Downstream Signaling Pathways
The binding of this compound to integrins does not merely facilitate cell adhesion but also initiates a cascade of intracellular signaling events, a process known as "outside-in" signaling.[10] This signaling regulates a multitude of cellular processes, including cell survival, proliferation, and migration.
Upon ligand binding and integrin clustering, a key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[11][12][13] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[12] The subsequent binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, as well as the activation of Src itself.[12][14]
The activated FAK-Src complex then phosphorylates a number of downstream substrates, including paxillin and p130Cas.[14] These phosphorylation events lead to the activation of several signaling pathways, most notably the Ras-MAPK/ERK pathway, which is crucial for regulating gene expression related to cell proliferation and survival.[10][15]
Below is a diagram illustrating the core this compound-integrin signaling pathway.
Experimental Workflow for Studying this compound-Induced Signaling
To investigate the signaling events downstream of this compound-integrin binding, a typical experimental workflow would involve cell stimulation followed by analysis of protein phosphorylation.
This comprehensive guide provides a foundational understanding of the this compound-integrin interaction, offering both the quantitative data and the detailed methodologies necessary for researchers and drug development professionals to effectively study and target this critical cellular process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]
- 9. publ.iss.it [publ.iss.it]
- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 13. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Technical Guide to the Biochemical Properties of GRGDSP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide is a synthetic hexapeptide that contains the well-characterized Arg-Gly-Asp (RGD) sequence. This sequence is a fundamental recognition motif for many integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. As a competitive inhibitor of integrin-ligand binding, the this compound peptide is a valuable tool in cell biology research and a foundational component in the development of targeted therapeutics and biomaterials. This guide provides an in-depth overview of the core biochemical properties of the this compound peptide, including its binding characteristics, mechanism of action, and the signaling pathways it modulates.
Core Biochemical Properties
The this compound peptide is a linear molecule with the sequence Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline. Its fundamental biochemical characteristics are summarized below:
| Property | Value |
| Molecular Formula | C22H37N9O10 |
| Molecular Weight | 587.58 g/mol [1] |
| Sequence | H-Gly-Arg-Gly-Asp-Ser-Pro-OH[1] |
| Synonyms | This compound, Fibronectin-related peptide |
| Primary Function | Competitive integrin inhibitor[2] |
Integrin Binding Affinity and Specificity
The biological activity of the this compound peptide is primarily dictated by its ability to bind to the RGD-binding pocket of various integrin subtypes. As a linear peptide, it exhibits a degree of promiscuity, binding to several integrins, albeit with lower affinity compared to conformationally constrained cyclic RGD peptides. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the integrin-ligand binding.
The following table summarizes the IC50 values of this compound for a range of human integrin subtypes, as determined by competitive solid-phase binding assays.
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 12 - 89 |
| αvβ5 | 167 - 580 |
| α5β1 | 34 - 335 |
| αvβ6 | >10,000 |
| αvβ8 | >10,000 |
| αIIbβ3 | >10,000 |
Data sourced from a comprehensive study on RGD-binding integrin ligands[3]. The range in IC50 values reflects the variability observed in different experimental setups.
The data clearly indicates that this compound is most potent against integrin αvβ3, with moderate activity against αvβ5 and α5β1. It is largely inactive against αvβ6, αvβ8, and the platelet integrin αIIbβ3 at physiological concentrations. This selectivity profile is crucial when designing experiments to probe the function of specific integrin subtypes.
Mechanism of Action and Downstream Signaling
The this compound peptide functions as a competitive antagonist. It mimics the RGD motif present in natural ECM ligands like fibronectin and vitronectin, and by binding to the integrin's RGD-binding site, it sterically hinders the attachment of these natural ligands. This inhibition of integrin-ligand interaction disrupts the crucial link between the cell and its surrounding matrix, leading to a cascade of downstream cellular effects.
Upon binding to integrins, this compound can modulate intracellular signaling pathways that are normally initiated by cell-matrix adhesion. One of the primary and most well-documented pathways involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
A simplified representation of this signaling cascade is as follows:
Binding of this compound to integrins leads to the recruitment and autophosphorylation of FAK at tyrosine 397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases, leading to their activation. The activated FAK/Src complex can then phosphorylate a number of downstream targets, including the adaptor protein Grb2, which in turn activates the Ras-Raf-MEK-ERK (MAPK) pathway. The activation of this cascade can influence a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival.[4][5][6][7]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical properties of the this compound peptide.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit cell attachment to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., Fibronectin or Vitronectin at 10 µg/mL in PBS)
-
This compound peptide solution (stock solution of 1 mg/mL in sterile PBS, with serial dilutions)
-
Control peptide (e.g., GRGESP)
-
Cell suspension (e.g., fibroblasts, endothelial cells) in serum-free medium
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding with Peptides: Prepare cell suspensions in serum-free medium containing various concentrations of this compound or the control peptide (e.g., 0, 0.1, 1, 10, 100 µg/mL). Seed 1 x 10^4 cells in 100 µL of the cell-peptide suspension into each well.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for cell attachment.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet solution for 10 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Competitive Binding Assay
This assay determines the IC50 value of this compound by measuring its ability to compete with a labeled ligand for binding to integrin receptors.
Materials:
-
Cells expressing the integrin of interest (e.g., U87MG cells for αvβ3)
-
Labeled ligand (e.g., ¹²⁵I-echistatin or a fluorescently-labeled RGD peptide)
-
This compound peptide solution (serial dilutions)
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂)
-
Washing buffer (ice-cold binding buffer)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate cells in a 24-well plate and grow to confluence.
-
Assay Setup: Wash the cells with binding buffer. Add a constant concentration of the labeled ligand to each well.
-
Competition: Immediately add varying concentrations of this compound or a control peptide to the wells.
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Washing: Aspirate the binding solution and wash the cells three times with ice-cold washing buffer to remove unbound ligand.
-
Quantification: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Chemoattractant solution (e.g., serum or a specific growth factor)
-
This compound peptide solution
-
Cell suspension in serum-free medium
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden apparatus.
-
Cell Preparation: Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C in a CO₂ incubator to allow for migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the insert and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of stained, migrated cells in several high-power fields under a microscope.
Conclusion
The this compound peptide is a powerful and versatile tool for investigating integrin-mediated cellular processes. Its well-defined biochemical properties, including its binding affinity profile and its ability to competitively inhibit integrin-ligand interactions, make it an indispensable reagent in cell biology. A thorough understanding of its mechanism of action and the downstream signaling pathways it perturbs is essential for the accurate interpretation of experimental results and for its effective application in the development of novel therapeutic strategies and advanced biomaterials. The standardized protocols provided in this guide offer a robust framework for the consistent and reliable characterization of this compound and its effects on cellular behavior.
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NOVEL ROLE OF ERK5 IN INTEGRIN-MEDIATED CELL ADHESION AND MOTILITY IN CANCER CELLS VIA FAK SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase overexpression enhances ras-dependent integrin signaling to ERK2/mitogen-activated protein kinase through interactions with and activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the GRGDSP Peptide: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide, a sequence of paramount importance in cell adhesion, signaling, and therapeutic development. We will explore its molecular interactions, downstream signaling cascades, and the experimental protocols used for its study.
Introduction to this compound: The Quintessential Cell Adhesion Motif
The this compound hexapeptide is a synthetic peptide that contains the core Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] This motif was first identified in the early 1980s by Ruoslahti and Pierschbacher as the minimal recognition sequence within the extracellular matrix (ECM) protein fibronectin required for cell attachment.[3] The RGD sequence is a ubiquitous cell adhesion motif found in numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[3][4] It is recognized by nearly half of the known integrin receptors, which are heterodimeric cell surface proteins that mediate cell-matrix adhesion.[4][5][6]
The this compound peptide, derived from the cell-binding domain of fibronectin, not only promotes cell attachment when immobilized on a surface but also acts as a competitive inhibitor of cell adhesion when in solution by blocking integrin receptors.[2][3][5][7] This dual functionality makes it an invaluable tool in research and a promising candidate for therapeutic applications.[4][5][8]
Molecular Interaction: this compound and Integrin Receptors
The interaction between the RGD motif and integrins is the cornerstone of cell adhesion to the ECM. Integrins are composed of α and β subunits, and the combination of these subunits determines ligand specificity. At least eight different integrins recognize the RGD sequence.[5]
The specificity of the this compound peptide is influenced by the flanking amino acids—Glycine, Serine, and Proline. These residues contribute to the conformation of the core RGD motif, thereby modulating its binding affinity and selectivity for different integrin subtypes. While linear peptides like this compound have broad specificity, they exhibit a strong affinity for αvβ3, followed by αvβ5 and α5β1 integrins.[4]
The binding process involves the insertion of the RGD loop of the ligand into a crevice between the α and β subunits of the integrin receptor. This interaction triggers a conformational change in the integrin, leading to receptor clustering and the initiation of downstream signaling pathways.
Downstream Signaling Pathways
The binding of this compound to integrins initiates a cascade of intracellular events that regulate critical cellular functions such as survival, proliferation, migration, and differentiation. This process, known as outside-in signaling, is primarily mediated by the recruitment and activation of signaling proteins at focal adhesions.
Key signaling events include:
-
Focal Adhesion Kinase (FAK) Activation: Integrin clustering leads to the autophosphorylation and activation of FAK, a central molecule in integrin signaling.
-
MAPK/ERK Pathway: Activated FAK can trigger the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.[9][10][11]
-
PI3K/Akt Pathway: This pathway, also activated by FAK, plays a significant role in promoting cell survival and inhibiting apoptosis.
-
Cytoskeletal Reorganization: Integrin signaling influences the organization of the actin cytoskeleton, which is essential for cell spreading and migration.
Quantitative Data Summary
The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative data from various studies.
| Parameter | Cell Type/System | Concentration/Value | Observed Effect | Reference |
| Cell Adhesion & Spreading | Endothelial Cells | 0.2 - 3.0 pmol/cm² | Increased adhesion and spreading with increasing surface density. | [9] |
| Human Fibroblasts | 0.5 mg/mL (850 µM) | Delayed, but did not prevent, adhesion to fibronectin. | [7][12] | |
| Signal Transduction | Endothelial Cells | 0.2 pmol/cm² | Sufficient to activate the ERK signaling pathway. | [9] |
| Cell Migration | Endothelial Cells | 0.2 - 0.8 pmol/cm² | Migration speed decreased as this compound density increased. | [9] |
| Competitive Inhibition | HLE Cell Line | 0.1 - 2.0 mg/mL | Inhibition of cell attachment to ECM-coated plates. | [8] |
Experimental Protocols
This assay quantifies the ability of soluble this compound to inhibit cell attachment to a substrate coated with an ECM protein like fibronectin.
-
Objective: To determine the inhibitory concentration (e.g., IC50) of this compound for cell adhesion.
-
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM protein)
-
This compound peptide solution (various concentrations)
-
Control peptide (e.g., GRGESP)
-
Cell suspension (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell stain (e.g., crystal violet) or viability assay reagent (e.g., MTT)
-
-
Methodology:
-
Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells and resuspend in serum-free medium.
-
Inhibition: Pre-incubate the cell suspension with various concentrations of this compound or control peptide for 30 minutes at 37°C.
-
Seeding: Add the cell-peptide mixture to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring absorbance, or by using a metabolic assay like MTT.[8]
-
Significance and Applications
The unique properties of the this compound peptide have led to its widespread use in both fundamental research and translational applications.
-
Biomaterials and Tissue Engineering: Immobilized this compound is used to functionalize biomaterial scaffolds to promote cell adhesion, infiltration, and tissue regeneration.[3][9] This is critical for applications like synthetic heart valves, vascular grafts, and cardiac patches.[3]
-
Cancer Research and Therapy: Many tumor cells overexpress certain integrins, such as αvβ3. This compound and its derivatives can be used to target these tumors for imaging or for the delivery of cytotoxic drugs, thereby reducing systemic toxicity.[13] Soluble RGD peptides can also inhibit processes crucial for metastasis, such as tumor cell adhesion and angiogenesis.[1]
-
Drug Delivery: By conjugating drugs to RGD peptides, targeted delivery systems can be created that specifically bind to cells overexpressing the corresponding integrins, enhancing therapeutic efficacy.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. qyaobio.com [qyaobio.com]
- 5. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Extracellular Matrix Proteins Containing the RGD Sequence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of extracellular matrix (ECM) proteins that feature the Arginine-Glycine-Aspartic acid (RGD) sequence, a critical motif for cell-matrix interactions. We will delve into the specifics of these proteins, their integrin receptors, the quantitative dynamics of their interactions, detailed experimental protocols for their study, and the primary signaling pathways they initiate.
Core Concepts: The RGD Motif and Integrin Recognition
The RGD tripeptide sequence is a fundamental recognition site for a significant portion of the integrin family of transmembrane receptors. This interaction forms the basis of cell adhesion to the ECM, a process that is pivotal in regulating cell migration, proliferation, differentiation, and survival. The specificity of this recognition is not solely dependent on the RGD sequence itself but is also influenced by the conformation of the motif and the surrounding amino acid residues within the parent protein.[1]
RGD-Containing Extracellular Matrix Proteins and Their Integrin Receptors
A diverse array of ECM proteins utilize the RGD sequence to mediate cellular interactions. The table below summarizes the primary RGD-containing ECM proteins and their corresponding integrin receptors.
| Extracellular Matrix Protein | Primary Integrin Receptors |
| Fibronectin | α5β1, αvβ3, αvβ1[2][3] |
| Vitronectin | αvβ3, αvβ5, αvβ8, αvβ1[4][5][6] |
| Fibrinogen | αIIbβ3, αvβ3[7][8] |
| von Willebrand Factor | αIIbβ3, αvβ3[9][10] |
| Osteopontin | αvβ1, αvβ3, αvβ5, α4β1, α9β1[11][12] |
| Bone Sialoprotein | αvβ3, αvβ5[13][14] |
| Laminin | αvβ3, α3β1, α6β1, α7β1[15] |
| Tenascin | αvβ3, αvβ6, α8β1, α9β1[16][17][18] |
Quantitative Analysis of ECM Protein-Integrin Interactions
The binding affinity between RGD-containing ECM proteins and their integrin receptors is a critical determinant of cellular response. This affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. The following table presents a compilation of reported binding affinities for several key ECM protein-integrin pairs. It is important to note that these values can vary depending on the experimental conditions, such as the use of purified proteins versus cell-based assays, and the activation state of the integrins.
| ECM Protein | Integrin Receptor | Binding Affinity (Kd/EC50) | Notes |
| Fibrinogen | αIIbβ3 | ~3.2 nM - 165 nM[7] | Affinity is dependent on the activation state of the integrin. |
| Osteopontin | αvβ1 | ~18 nM (Kd)[11] | Measured using human embryonic kidney 293 cells. |
| Osteopontin | αvβ5 | ~48 nM (Kd)[11] | Measured using human embryonic kidney 293 cells transfected with the β5 subunit. |
| Osteopontin | α4β1 | ~5-18 nM (EC50)[12][19] | Adhesion of Jurkat cells in the presence of Mn2+. |
| Bone Sialoprotein | Hydroxyapatite | ~2.6 nM (Kd)[20] | Represents binding to the mineral component of bone, not directly to an integrin. |
| Vitronectin | αvβ3 | Adhesion strength of 23.9 ± 3.3 dynes/cm²[21] | Measured in a cell detachment assay. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study RGD-containing ECM proteins and their interactions with integrins.
Cell Adhesion Assay (Crystal Violet Staining)
This protocol describes a common method for quantifying cell adhesion to surfaces coated with RGD-containing proteins.
Materials:
-
96-well tissue culture plates
-
RGD-containing ECM protein of interest (e.g., Fibronectin, Vitronectin)
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Cell suspension in serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
10% Acetic acid solution
-
Plate reader
Procedure:
-
Coating: Dilute the ECM protein to the desired concentration (e.g., 10-20 µg/mL) in PBS. Add 100 µL of the solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C.
-
Cell Seeding: Wash the wells twice with PBS. Resuspend cells in serum-free medium to a concentration of 1-5 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Aspirate the PFA and wash the wells with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Thoroughly wash the wells with water to remove excess stain.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Solid-Phase Integrin Binding Assay
This protocol outlines a method to quantify the binding of purified integrins to immobilized RGD-containing proteins.
Materials:
-
96-well ELISA plates
-
RGD-containing ECM protein
-
Purified integrin receptor
-
BSA for blocking
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
-
Primary antibody specific to the integrin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the RGD-containing ECM protein as described in the cell adhesion assay.
-
Blocking: Block the wells with 1% BSA in binding buffer for 1 hour at room temperature.
-
Integrin Binding: Wash the wells with binding buffer. Add various concentrations of the purified integrin to the wells and incubate for 2-3 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells to remove unbound integrin. Add the primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate. Allow the color to develop and then add the stop solution.
-
Quantification: Measure the absorbance at 450 nm. The signal intensity corresponds to the amount of bound integrin.
In Vivo Imaging of Integrin Expression
This protocol provides a general workflow for non-invasive imaging of integrin expression in tumor-bearing mice using radiolabeled RGD peptides.
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
Radiolabeled RGD peptide (e.g., with 18F or 68Ga)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of tumor cells known to express the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3).
-
Tracer Administration: Anesthetize the tumor-bearing mouse. Intravenously inject the radiolabeled RGD peptide via the tail vein.
-
Imaging: At predetermined time points post-injection (e.g., 30, 60, 120 minutes), acquire whole-body PET/CT scans of the anesthetized mouse.
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Blocking Study (for specificity): To confirm the specificity of the tracer, co-inject a large excess of non-radiolabeled RGD peptide with the radiolabeled tracer in a separate cohort of mice and compare the tumor uptake. A significant reduction in tumor uptake in the blocked group indicates specific binding to the target integrin.
Signaling Pathways
The engagement of integrins by RGD-containing ECM proteins initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. These pathways are crucial for translating extracellular cues into cellular responses. Two of the most prominent signaling pathways activated downstream of RGD-integrin binding are the Focal Adhesion Kinase (FAK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Focal Adhesion Kinase (FAK) Signaling Pathway
Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then phosphorylates a multitude of downstream targets, including paxillin and p130Cas, which regulate cell migration, proliferation, and survival.
PI3K/Akt Signaling Pathway
The FAK/Src complex can also activate the PI3K/Akt pathway. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and regulating cell growth and proliferation.
Experimental Workflow for Studying RGD-Mediated Cell Adhesion
The following diagram illustrates a typical experimental workflow for investigating the role of RGD-containing ECM proteins in cell adhesion.
This guide provides a foundational understanding of RGD-containing ECM proteins, their biological significance, and the methodologies used to study them. The intricate interplay between these proteins and their cellular receptors continues to be an active area of research, with significant implications for the development of novel therapeutics for a range of diseases, including cancer and fibrosis.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The fibronectin-binding integrins alpha5beta1 and alphavbeta3 differentially modulate RhoA-GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | VTN (vitronectin) binds Integrin alphaVbeta3, alphaVbeta5, alphaVbeta8 [reactome.org]
- 5. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 6. The alpha v beta 3 integrin "vitronectin receptor" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase von Willebrand factor contains a conformationally active RGD motif that mediates endothelial cell adhesion through the alpha v beta 3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative importance of the glycoprotein Ib-binding domain and the RGD sequence of von Willebrand factor for its interaction with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Osteopontin binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone sialoprotein - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The RGD containing site of the mouse laminin A chain is active for cell attachment, spreading, migration and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tenascin-C: Its functions as an integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tenascin mediates cell attachment through an RGD-dependent receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tenascin mediates cell attachment through an RGD-dependent receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osteopontin binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of native and recombinant bone sialoprotein: delineation of the mineral-binding and cell adhesion domains and structural analysis of the RGD domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of αvβ3-Vitronectin Binding Is a Multistage Process in which Increases in Bond Strength Are Dependent on Y747 and Y759 in the Cytoplasmic Domain of β3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GRGDSP Surface Coating of Cell Culture Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide sequence is a well-characterized motif derived from fibronectin, a major component of the extracellular matrix (ECM). This sequence is recognized by and binds to cell surface receptors called integrins, playing a crucial role in cell adhesion, migration, proliferation, and differentiation.[1][2] Coating cell culture plates with this compound peptide provides a defined and reproducible surface that promotes the attachment and growth of various cell types, particularly those that are anchorage-dependent or difficult to culture on standard tissue culture plastic. This application note provides detailed protocols for the surface coating of cell culture plates with this compound peptide and methods for assessing the efficacy of the coating.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for this compound surface coating and subsequent cell adhesion assays. Please note that optimal conditions may vary depending on the specific cell type and experimental objectives.
| Parameter | Recommended Range/Value | Expected Outcome | Reference |
| This compound Coating Concentration | 0.1 - 10 µg/mL | Increased cell attachment and spreading with increasing concentration up to a saturation point. | [2][3][4][5] |
| 0.1 - 2.0 mg/mL | Inhibition of cell adhesion at very high soluble concentrations. | [1] | |
| Incubation Time for Coating | 1 - 2 hours | Sufficient time for passive adsorption of the peptide to the plate surface. | [2][3][4][5] |
| Incubation Temperature for Coating | Room Temperature or 37°C | Both temperatures are effective for peptide adsorption. | [2][3][4][5] |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well (96-well plate) | Optimal density for quantitative cell adhesion assays. | [2] |
| Cell Adhesion Time | 30 - 60 minutes | Sufficient time for initial cell attachment to the coated surface. | [2] |
Experimental Protocols
Two primary methods are commonly used for the passive adsorption of this compound peptide onto cell culture surfaces: an aqueous-based coating and an ethanol-based coating. All procedures should be performed under sterile conditions in a laminar flow hood.
Protocol 1: Aqueous-Based this compound Coating
This is the most common method for coating tissue culture-treated plates.
Materials:
-
Lyophilized this compound peptide
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile deionized water (dH₂O)
-
Sterile tissue culture plates (e.g., 6-well, 24-well, 96-well)
Procedure:
-
Reconstitution: Aseptically add sterile serum-free medium or PBS to the vial of lyophilized this compound peptide to create a stock solution (e.g., 1 mg/mL). Vortex gently to ensure the peptide is fully dissolved. The solution may appear slightly hazy.[2][3]
-
Dilution: Dilute the stock solution to the desired working concentration (typically 0.1 - 10 µg/mL) with sterile, serum-free medium or PBS.[2][3][4][5]
-
Coating: Add a sufficient volume of the diluted this compound solution to each well to completely cover the surface. For example:
-
96-well plate: 50 - 100 µL/well
-
24-well plate: 200 - 400 µL/well
-
6-well plate: 1 - 2 mL/well
-
-
Incubation: Cover the plate and incubate at room temperature or 37°C for 1-2 hours.[2][3][4][5]
-
Aspiration: Carefully aspirate the peptide solution from the wells.
-
Washing: Gently wash the wells twice with sterile dH₂O to remove any unbound peptide. Be careful not to scratch the coated surface.[2]
-
Usage: The plates are now ready for cell seeding. They can also be air-dried in the laminar flow hood and stored at 2-10°C for future use, provided sterility is maintained.[3][4]
Protocol 2: Ethanol-Based this compound Coating
This method can be used for both tissue culture-treated and non-treated polystyrene plates. The ethanol facilitates the evaporation process, leaving a uniform coating of the peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile 70% ethanol
-
Sterile deionized water (dH₂O)
-
Sterile tissue culture plates
Procedure:
-
Reconstitution: Add sterile 70% ethanol to the vial of lyophilized this compound peptide to create a stock solution. Vortex to dissolve.[3][4]
-
Dilution: Dilute the stock solution to the desired working concentration (e.g., 0.1 - 10 µg/mL) with sterile 70% ethanol.[3][4]
-
Coating: Add the diluted peptide solution to each well.
-
Evaporation: Leave the plate uncovered in a laminar flow hood until the ethanol has completely evaporated and the wells are dry.[3][4]
-
Washing: Carefully rinse the wells twice with sterile dH₂O.[3][4]
-
Usage: The plates are now ready for use.
Protocol 3: Cell Adhesion Assay
This protocol provides a method to quantify the effectiveness of the this compound coating.
Materials:
-
This compound-coated and uncoated (control) plates
-
Cell suspension in serum-free medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or Methanol for cell fixation
-
0.5% Crystal Violet staining solution
-
10% Acetic Acid or other suitable solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well for a 96-well plate) in serum-free medium into both coated and uncoated wells.[2]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes) to allow for cell attachment.[2]
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.[2]
-
Fixation: Fix the adherent cells by adding 4% PFA or methanol to each well and incubating for 15 minutes at room temperature.
-
Staining: Wash the wells with dH₂O and then add crystal violet solution to each well. Incubate for 10-20 minutes.[2]
-
Washing: Thoroughly wash the wells with dH₂O to remove excess stain and allow them to air dry.[2]
-
Solubilization: Add a solubilization buffer (e.g., 10% acetic acid) to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.[2]
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualizations
This compound Coating and Cell Adhesion Workflow```dot
References
GRGDSP Peptide in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide is a synthetic hexapeptide containing the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a fundamental recognition site for a class of cell surface receptors known as integrins.[1] Integrins are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[2] Several integrin subtypes, particularly αvβ3 and αvβ5, are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, making them attractive targets for cancer therapy and diagnosis.[1][3] The this compound peptide, by mimicking the natural ligands of these integrins, serves as a versatile tool in cancer research with applications spanning targeted drug delivery, in vivo imaging, and direct therapeutic intervention.[1]
Applications in Cancer Research
The selective binding of this compound to tumor-associated integrins allows for the targeted delivery of therapeutic and imaging agents, enhancing their efficacy while minimizing off-target effects.
Targeted Drug Delivery
This compound can be conjugated to various anticancer agents, such as chemotherapeutics and nanoparticles, to direct them specifically to the tumor site.[1] This strategy increases the local concentration of the drug, thereby improving its therapeutic index and reducing systemic toxicity. RGD-functionalized drug carriers have shown promise in preclinical studies for delivering payloads to various cancers, including glioblastoma, melanoma, and breast cancer.[1][3]
Cancer Imaging
By conjugating this compound to imaging probes like fluorescent dyes or radioisotopes, it is possible to non-invasively visualize and quantify integrin expression in tumors. This has significant implications for cancer diagnosis, staging, and monitoring therapeutic response. Radiolabeled RGD peptides are currently being investigated in clinical trials for positron emission tomography (PET) imaging of various cancers.
Therapeutic Agent
Beyond its role as a targeting ligand, the this compound peptide itself can exhibit anti-tumor effects. By blocking the interaction between integrins and their natural ECM ligands, this compound can inhibit key processes in tumor progression, including cell adhesion, migration, and angiogenesis.[4] This can lead to the induction of apoptosis in tumor cells, a process known as anoikis, which occurs when anchorage-dependent cells lose their attachment to the ECM.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound and its analogs in cancer research.
Table 1: Binding Affinity of RGD Peptides to Integrins
| Peptide | Integrin Subtype | Binding Affinity (Kd) | Reference |
| This compound | α5β1 | ~5 µM (IC50) | [5] |
| c(RGDfV) | αvβ3 | 0.54 nM (IC50) | [6] |
| c(RGDfV) | αvβ5 | 8 nM (IC50) | [6] |
| c(RGDyK) | αvβ3 | Not specified | [7] |
| Bicyclic RGD peptide | αvβ3 | 0.4 nM | [5] |
| Knottin-RGD peptide | αvβ3 | 0.6 nM | [5] |
Table 2: In Vitro Cytotoxicity of this compound and RGD-Conjugates
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| RGD-RWQWRWQWR | MCF-7 | Breast Cancer | 14 µM | [8] |
| RGD-RWQWRWQWR | MDA-MB-468 | Breast Cancer | 10 µM (48h) | [8] |
| Doxorubicin-Peptide Conjugate | K562/ADR | Leukemia (drug-resistant) | 3 µM | [9] |
| Doxorubicin (free) | K562/ADR | Leukemia (drug-resistant) | 65 µM | [9] |
| pCyD-dox + AdRGD | A549 | Lung Cancer | ~100 nM | [10] |
| pCyD-dox | A549 | Lung Cancer | ~1000 nM | [10] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is used to determine the ability of this compound to inhibit the adhesion of cancer cells to an ECM protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., Fibronectin, Vitronectin) in sterile PBS
-
This compound peptide solution at various concentrations
-
Control peptide (e.g., GRGESP) solution
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of ECM protein solution to each well of a 96-well plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or control peptide for 30 minutes. Seed 1 x 10⁴ cells in 100 µL of the cell suspension containing the peptide into each well.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.
-
Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 2: In Vivo Tumor Targeting with this compound-Functionalized Nanoparticles
This protocol describes a general procedure for evaluating the tumor-targeting ability of this compound-conjugated nanoparticles in a xenograft mouse model.
Materials:
-
This compound-conjugated nanoparticles (e.g., gold nanoparticles, liposomes) labeled with a fluorescent dye or radioisotope.
-
Control (non-targeted) nanoparticles.
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radioisotope imaging).
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells into the flank of immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject the this compound-conjugated nanoparticles or control nanoparticles into the tail vein of the tumor-bearing mice.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform in vivo imaging to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the in vivo findings and quantify the nanoparticle accumulation in each organ.
-
Data Analysis: Quantify the fluorescence intensity or radioactivity in the tumor and other organs. Calculate the tumor-to-background ratio to assess the targeting efficiency of the this compound-conjugated nanoparticles.
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol is for detecting apoptosis in cancer cells treated with this compound peptide using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound peptide solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound peptide for a specified duration (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of Integrin Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the integrin signaling pathway, such as FAK, Akt, and ERK, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound peptide solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for the total protein or loading control).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Mechanisms of Action
Binding of the this compound peptide to integrins can trigger or inhibit several downstream signaling pathways that are crucial for cancer cell behavior.
Caption: this compound-Integrin signaling pathway.
Caption: Workflow for developing this compound-drug conjugates.
Conclusion
The this compound peptide and its analogs represent a powerful and versatile platform for cancer research and therapeutic development. Their ability to selectively target integrins overexpressed in the tumor microenvironment provides a significant advantage for the development of targeted therapies with improved efficacy and reduced side effects. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their own cancer research endeavors. Further optimization of RGD-based strategies, including the development of peptides with higher affinity and selectivity for specific integrin subtypes, holds great promise for the future of personalized cancer medicine.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of cyclic RGD peptide on cell adhesion and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced breast cancer cell targeting: RGD integrin ligand potentiates RWQWRWQWR’s cytotoxicity and inhibits migration [explorationpub.com]
- 9. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Migration Using GRGDSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, immune response, and wound healing. However, aberrant cell migration is a hallmark of diseases such as cancer metastasis and chronic inflammation. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, which are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion, a critical step in cell migration. The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) contains this RGD sequence and acts as a competitive inhibitor of integrin-ligand interactions, thereby modulating cell adhesion and migration. These application notes provide a comprehensive guide to utilizing this compound for studying cell migration in vitro.
Mechanism of Action
This compound competitively binds to the RGD-binding site on various integrins, such as αvβ3, αvβ5, and α5β1, thereby preventing their interaction with ECM proteins like fibronectin and vitronectin. This inhibition of integrin-ECM binding disrupts the formation and stability of focal adhesions, which are essential for cell traction and movement. Consequently, this compound can either inhibit or, in some contexts, modulate the speed and persistence of cell migration. The downstream effects are mediated through the disruption of signaling pathways originating from focal adhesions, primarily involving Focal Adhesion Kinase (FAK) and Src kinase.
Key Applications
-
Inhibition of cancer cell migration and invasion: Investigating the role of RGD-binding integrins in tumor metastasis.
-
Modulation of endothelial cell migration: Studying angiogenesis and vascular development.
-
Elucidation of wound healing mechanisms: Assessing the role of fibroblast and keratinocyte migration in tissue repair.
-
Screening of anti-migratory drugs: Using this compound as a control or benchmark for novel therapeutic agents targeting cell migration.
Data Presentation
Quantitative Effects of this compound on Cell Migration
The following tables summarize the dose-dependent effects of soluble this compound peptide on the migration of various cell types as reported in the literature.
| Cell Type | Assay Type | This compound Concentration | Observed Effect on Migration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Time-lapse microscopy | 0.2-0.8 pmol/cm² (immobilized) | Decreased migration speed and persistence | [1] |
| HT1080 Fibrosarcoma Cells | Time-lapse microscopy | 10 µM | Increased migration rate from 11 to 13 µm/h | [2] |
| HT1080 Fibrosarcoma Cells | Time-lapse microscopy | 25 µM | Increased migration rate to 17 µm/h | [2] |
| HT1080 Fibrosarcoma Cells | Time-lapse microscopy | 50 µM | Increased migration rate to 18 µm/h | [2] |
| HT1080 Fibrosarcoma Cells | Time-lapse microscopy | 100 µM | Maximum migration rate of 28 µm/h (2.5-fold increase) | [2] |
| L929 Fibroblasts | Wound Healing Assay | 0.5 mM, 1 mM, 2 mM | Accelerated wound closure | [3] |
| U251 and U373 Glioblastoma Cells | Transwell Assay | 20 µM | Marked decrease in migrated cells | [4] |
| MRC-5 Fibroblasts | Wound Healing Assay | 200 µg/mL | Inhibited nano-CuO-induced migration | [5] |
| Chick and Rat Osteoclasts | Cell Spreading Assay | IC50: 210.0 µM (chick), 191.4 µM (rat) | Induced osteoclast retraction | [6] |
Signaling Pathways
The interaction of this compound with integrins disrupts the downstream signaling cascade that governs cell migration. A key pathway involves the inhibition of Focal Adhesion Kinase (FAK) and Src kinase activation.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)
-
Complete culture medium
-
Serum-free or low-serum medium
-
Phosphate-buffered saline (PBS)
-
This compound peptide stock solution (e.g., 10 mM in sterile water or PBS)
-
Control peptide (e.g., GRGESP) stock solution
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile 200 µL or 1 mL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells form a confluent monolayer.
-
(Optional) Serum Starvation: To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducibility.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentrations of this compound to the respective wells. Include a negative control (vehicle only) and a control peptide (e.g., GRGESP) to ensure the observed effects are specific to the RGD sequence.
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch in each well (time 0). Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Data Analysis: Measure the width or the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the change in width or area over time.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay is suitable for studying the chemotactic migration of individual cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free medium
-
PBS
-
This compound peptide stock solution
-
Control peptide (e.g., GRGESP) stock solution
-
Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)
-
Transwell inserts (pore size appropriate for the cell type, e.g., 8 µm) and companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Preparation of Chambers: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration. It is recommended to serum-starve the cells for 2-24 hours prior to the assay to increase their migratory response to the chemoattractant.
-
Treatment: Aliquot the cell suspension and add the desired concentrations of this compound or control peptides.
-
Cell Seeding: Add the cell suspension containing the treatments to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration that allows for measurable migration but not cell proliferation (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation: Place the inserts in a new plate containing a fixation solution and incubate for 10-20 minutes at room temperature.
-
Staining: Wash the inserts with water and then place them in a staining solution for 10-15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. Calculate the average number of migrated cells per field.
Concluding Remarks
The this compound peptide is a valuable tool for investigating the role of RGD-dependent integrins in cell migration. By employing the standardized protocols and understanding the underlying signaling mechanisms outlined in these application notes, researchers can effectively dissect the molecular machinery of cell motility and explore potential therapeutic interventions for a range of diseases. Careful optimization of experimental parameters, including peptide concentration and incubation time, is essential for obtaining robust and reproducible results.
References
- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 2. corning.com [corning.com]
- 3. The Role of Rho GTPases During Fibroblast Spreading, Migration, and Myofibroblast Differentiation in 3D Synthetic Fibrous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
GRGDSP Peptide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide is a synthetic molecule that mimics the cell-adhesion domain of fibronectin. This peptide sequence is a well-established ligand for several integrin receptors, particularly αvβ3 and α5β1, which are often overexpressed on the surface of various cancer cells and angiogenic endothelial cells. This targeted binding capability makes this compound a valuable tool for a range of in vivo applications, including targeted drug delivery, cancer therapy, and molecular imaging. These application notes provide an overview of the in vivo uses of this compound, detailed experimental protocols, and a summary of quantitative data from preclinical studies.
Applications
The primary in vivo applications of the this compound peptide revolve around its ability to selectively target cells expressing specific integrins. This targeting can be leveraged in several ways:
-
Targeted Drug Delivery: By conjugating this compound to nanoparticles, liposomes, or directly to therapeutic agents, the payload can be preferentially delivered to the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2]
-
Cancer Therapy: The this compound peptide itself can exhibit anti-tumor and anti-metastatic effects by inhibiting the interaction between cancer cells and the extracellular matrix, a crucial step in tumor growth and spread.[3][4] It can also be used to enhance the penetration of co-administered anti-cancer drugs into tumors.[5]
-
In Vivo Imaging: When labeled with radioisotopes (e.g., ¹³¹I, ¹¹¹In, ⁶⁴Cu, ¹⁸F) or fluorescent dyes (e.g., Cy5.5, Cy7), this compound can be used as a probe for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify integrin expression in tumors.[6][7][8][9][10]
Signaling Pathways
The binding of this compound to integrins on the cell surface initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process plays a critical role in cell adhesion, migration, proliferation, and survival. A simplified representation of the key signaling pathway is depicted below.
Caption: this compound-Integrin signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound and its conjugates. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard measure in biodistribution studies.
Table 1: Biodistribution of Radiolabeled this compound Peptides in Tumor-Bearing Mice
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Glioblastoma | 24 h | 27.1 ± 2.7 | 5.8 ± 0.9 | 14.4 ± 0.4 |
| ¹³¹I-c(RGD)₂ | U-87 MG Glioma | 6 h | ~2.5 | ~1.0 | ~4.0 |
| ⁶⁴Cu-DOTA-PEG-RGD | U87MG Glioblastoma | 4 h | 1.62 ± 0.18 | 0.58 ± 0.07 | 1.82 ± 0.29 |
| ¹⁸F-FPTA-RGD₂ | U87MG Glioma | 1 h | 2.1 ± 0.4 | 0.8 ± 0.2 | 1.9 ± 0.5 |
Table 2: Tumor Uptake of this compound-Conjugated Nanoparticles in Mice
| Nanoparticle Formulation | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) |
| PEG-functionalized Gold Nanoparticles with RGD | MDA-MB-435 Melanoma | 24 h | 10-12 |
| ¹⁷⁷Lu-3PRGD₂ | U87MG Glioblastoma | 24 h | ~10 |
Experimental Protocols
Protocol 1: In Vivo Tumor Targeting and Imaging with Radiolabeled this compound Peptide
This protocol outlines a general procedure for assessing the tumor-targeting efficacy of a radiolabeled this compound peptide using SPECT or PET imaging.
1. Materials and Reagents:
-
This compound peptide (or a cyclic variant like c(RGDyK))
-
Chelator for radiolabeling (e.g., DOTA, NOTA)
-
Radioisotope (e.g., ¹¹¹In, ⁶⁸Ga, ¹⁸F)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U-87 MG xenografts)
-
Anesthetic (e.g., isoflurane)
-
SPECT or PET scanner
-
Saline or PBS for injection
2. Experimental Workflow Diagram:
Caption: Workflow for in vivo imaging.
3. Procedure:
-
Radiolabeling:
-
Conjugate the this compound peptide with a suitable chelator (e.g., DOTA).
-
Radiolabel the peptide-chelator conjugate with the chosen radioisotope according to established protocols.[10]
-
Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC).
-
Determine the radiochemical purity and specific activity.
-
-
Animal Model:
-
Establish subcutaneous tumors by injecting a suspension of cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunocompromised mice.[7]
-
Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter).
-
-
Injection and Imaging:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer a defined dose of the radiolabeled this compound peptide (e.g., 3.7 MBq) via intravenous tail vein injection.[10]
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), anesthetize the mouse and perform SPECT or PET imaging.
-
-
Biodistribution Analysis (Optional but Recommended):
-
Following the final imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[6]
-
Protocol 2: In Vivo Tumor Therapy with this compound Peptide
This protocol describes a general method for evaluating the therapeutic efficacy of this compound peptide in a tumor-bearing mouse model.
1. Materials and Reagents:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or saline for injection
-
Tumor-bearing mice (e.g., nude mice with orthotopic or subcutaneous tumors)
-
Calipers for tumor measurement
2. Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized this compound peptide in sterile PBS to the desired concentration. For example, to achieve a dose of 4 μmol/kg for a 25g mouse, the concentration will depend on the injection volume. A common injection volume is 100 μL.
-
Sterile filter the peptide solution before injection.
-
-
Animal Model and Treatment:
-
Establish tumors in mice as described in Protocol 1.
-
Randomly assign the mice to treatment and control groups (e.g., this compound group and PBS control group).
-
Administer the this compound peptide or PBS to the mice via intravenous injection at a specified dose and frequency (e.g., 4 μmol/kg every other day).[3]
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the therapeutic efficacy of the this compound peptide.[4]
-
Conclusion
The this compound peptide is a versatile and powerful tool for in vivo research and drug development. Its ability to target integrins that are overexpressed in the tumor microenvironment provides a platform for the development of targeted therapies and imaging agents. The protocols and data presented here offer a foundation for researchers to design and execute their own in vivo studies using this promising peptide. Further optimization of peptide structure, conjugation strategies, and delivery systems will continue to expand the applications of this compound in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro/In Vivo Preparation and Evaluation of cRGDyK Peptide-Modified Polydopamine-Bridged Paclitaxel-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Penetrating iRGD Peptide Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
GRGDSP as a Competitive Inhibitor in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized competitive inhibitor of RGD-binding integrins. Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. The Arg-Gly-Asp (RGD) sequence is a common recognition motif found in many extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and laminin. This compound mimics this motif and competitively binds to the RGD-binding pocket of integrins, thereby blocking their interaction with ECM ligands and inhibiting downstream signaling. These application notes provide detailed protocols for utilizing this compound as a competitive inhibitor in key cell-based assays to study integrin-mediated cellular functions.
Mechanism of Action
This compound competitively inhibits the binding of RGD-dependent integrins to their natural ECM ligands. This blockade of integrin-ligand interaction prevents the clustering of integrins and the subsequent activation of focal adhesion kinase (FAK) and Src family kinases. The inhibition of this initial signaling event leads to the downstream suppression of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and motility.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound for Various Integrin Subtypes
| Integrin Subtype | Reported IC50 (µM) | Cell Type/Assay Condition |
| αvβ3 | 210.0 ± 14.4 | Chick Osteoclasts |
| αvβ3 | 191.4 ± 13.7 | Rat Osteoclasts |
| α5β1 | Not specified, but this compound is an effective inhibitor | Human Fibroblasts on Fibronectin |
| αvβ5 | Not specified, but this compound is an effective inhibitor | Various |
Table 2: Quantitative Inhibition of Cellular Processes by this compound
| Assay | Cell Type | This compound Concentration | Observed Inhibition |
| Cell Adhesion | Human Fibroblasts | 0.5 mg/mL | Delayed adhesion on fibronectin |
| Cell Migration | Endothelial Cells | 0.2-3.0 pmol/cm² (immobilized) | Decreased migration speed and persistence |
| Cell Invasion | Human Melanoma & Glioblastoma | 50 - 1000 µg/mL | Dose-dependent inhibition of invasion |
| Dentine Resorption | Rat Osteoclasts | 400 µM | 78% reduction in resorption |
Experimental Protocols
Cell Adhesion Assay
This protocol details a method to assess the inhibitory effect of this compound on cell adhesion to an ECM-coated substrate.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., Fibronectin, 10 µg/mL in PBS)
-
This compound peptide (stock solution of 1 mg/mL in sterile water or PBS)
-
Control peptide (e.g., GRGESP, 1 mg/mL in sterile water or PBS)
-
Cell suspension of interest (e.g., Human Fibroblasts)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 50 µL of ECM protein solution. Incubate for 1 hour at 37°C or overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 100 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Inhibition: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 10, 50, 100, 500 µg/mL) or the control peptide for 30 minutes at 37°C.
-
Seeding: Wash the blocked wells with PBS. Add 100 µL of the pre-incubated cell suspension to each well.
-
Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Destaining: Wash the wells thoroughly with water until the water runs clear. Air dry the plate.
-
Quantification: Solubilize the stained cells by adding 100 µL of solubilization buffer to each well. Read the absorbance at 570 nm using a plate reader.
Cell Migration Assay (Boyden Chamber)
This protocol describes the use of a Boyden chamber to quantify the inhibitory effect of this compound on cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
ECM protein solution (e.g., Fibronectin, 10 µg/mL in PBS)
-
This compound peptide
-
Control peptide
-
Cell suspension
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Coating (Optional): Coat the underside of the Boyden chamber membrane with the ECM protein solution and allow it to dry.
-
Hydration: Rehydrate the membrane by adding serum-free medium to the upper and lower chambers for 2 hours at 37°C.
-
Chemoattractant: Add the chemoattractant to the lower chamber.
-
Cell Preparation and Inhibition: Prepare a cell suspension in serum-free medium at 1 x 10^5 cells/mL. Pre-incubate the cells with various concentrations of this compound or control peptide for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to the upper chamber.
-
Migration: Incubate the chamber for 4-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the membrane in methanol for 10 minutes and then stain with crystal violet for 10 minutes.
-
Quantification: Wash the membrane with water, and count the number of migrated cells on the lower surface of the membrane in several microscopic fields.
Cell Invasion Assay (Matrigel)
This protocol outlines a method to assess the effect of this compound on the invasion of cells through a basement membrane matrix.
Materials:
-
Boyden chamber inserts with polycarbonate membranes (e.g., 8 µm pore size)
-
Matrigel™ Basement Membrane Matrix
-
Cold, serum-free medium
-
This compound peptide
-
Control peptide
-
Cell suspension
-
Chemoattractant
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell type). Add 50-100 µL of the diluted Matrigel to the upper chamber of the inserts. Incubate at 37°C for 1-2 hours to allow for gelation.
-
Hydration: Wash the Matrigel-coated inserts with serum-free medium.
-
Chemoattractant: Add the chemoattractant to the lower chamber.
-
Cell Preparation and Inhibition: Prepare a cell suspension in serum-free medium. Pre-incubate with this compound or control peptide for 30 minutes.
-
Seeding: Add the cell suspension to the upper chamber on top of the Matrigel.
-
Invasion: Incubate for 24-48 hours at 37°C.
-
Removal of Non-invaded Cells: Remove the Matrigel and non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invaded cells on the lower surface of the membrane as described in the cell migration assay protocol. Count the number of invaded cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound competitively inhibits integrin-ECM binding and downstream signaling.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for the this compound-mediated cell adhesion inhibition assay.
Logical Relationship: Competitive Inhibition
Caption: this compound competes with ECM proteins for the same integrin binding site.
Troubleshooting & Optimization
GRGDSP solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GRGDSP peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic peptide that contains the RGD (Arg-Gly-Asp) sequence.[1] This sequence is a common motif found in extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen.[1] The primary mechanism of action of this compound is to act as a competitive inhibitor of integrins, which are cell surface receptors that mediate cell adhesion to the extracellular matrix.[2][3] By binding to the RGD recognition site on integrins, such as αvβ3, this compound can block cell adhesion and downstream signaling pathways.[2][4][5][6]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in various research applications, including:
-
Inhibiting cell attachment: To prevent cells from adhering to surfaces coated with extracellular matrix proteins.[7]
-
Studying integrin signaling: To investigate the role of RGD-dependent integrins in cellular processes like migration, proliferation, and survival.[4][5][8]
-
Surface modification of biomaterials: To promote the endothelialization of cardiovascular implants like vascular grafts.[3][9][10]
-
Cancer research: To study the role of integrins in tumor cell adhesion, metastasis, and angiogenesis.[3][4][11]
Q3: How should lyophilized this compound peptide be stored?
A3: Lyophilized this compound peptide should be stored at -20°C in a tightly sealed vial to protect it from moisture and light.[6][12] Under these conditions, the peptide is stable for an extended period. Some suppliers guarantee stability for at least one year.[6]
Q4: How long are this compound solutions stable?
A4: The stability of this compound in solution depends on the solvent and storage conditions. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[9] Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for about one month.[9][13] Aqueous solutions for immediate use should ideally be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[14]
Troubleshooting Guide: Solubility Issues
Q5: I am having trouble dissolving my lyophilized this compound peptide. What should I do?
A5: Difficulty in dissolving this compound can be due to its amino acid composition and potential for aggregation.[15] Here is a step-by-step approach to solubilization:
-
Start with Water: First, attempt to dissolve the peptide in distilled water.[16] Peptides with a net charge are often soluble in aqueous solutions.
-
Acidic or Basic Solutions: Based on the peptide's overall charge, using a dilute acidic or basic solution can aid dissolution.[17][18] For this compound, which has a net negative charge due to the aspartic acid residue, a slightly basic solution might help. However, a common recommendation for RGD peptides is to try a dilute acetic acid solution (10-30%) if water fails.[16][19]
-
Organic Solvents: If the peptide is still insoluble, which can happen with hydrophobic peptides, a small amount of an organic solvent can be used.[18][20] Recommended options include Dimethyl sulfoxide (DMSO).[16] Dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration.[17]
-
Sonication: Gentle sonication can also help to break up aggregates and enhance solubility.[17]
It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample. [17]
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and the salt form of the peptide (e.g., trifluoroacetate salt). The following table summarizes available quantitative data.
| Solvent | Reported Solubility | Source(s) |
| Water | Up to 2 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 0.33 mg/mL | [14] |
| DMSO | Approximately 5 mg/mL | [14] |
| Dimethyl formamide | Approximately 14 mg/mL | [14] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
This protocol describes the preparation of a this compound stock solution and its dilution to a working concentration for use in cell-based assays.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
(Optional) DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-treatment: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Selection: Based on the solubility data and your experimental needs, choose an appropriate solvent. For many cell culture applications, PBS or serum-free medium is preferred. If solubility is an issue, a stock solution in DMSO can be prepared.
-
Reconstitution to a Stock Solution:
-
Aqueous-based: Aseptically add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[21] Vortex gently to dissolve the peptide completely. The solution may appear slightly hazy.[21]
-
DMSO-based: If using DMSO, add a small, precise volume to the vial to create a concentrated stock solution. Ensure complete dissolution.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to the final working concentration (typically in the range of 0.1 to 10 µg/mL for cell adhesion assays) using sterile PBS or serum-free cell culture medium.[21][22]
-
If the stock is in DMSO, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.1%).
-
-
Sterilization (if required): If the prepared solution will be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm filter.[9][13]
-
Storage: Aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C for long-term storage.[6][9][13] Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Coating Cell Culture Plates with this compound
This protocol provides a method for passively adsorbing this compound onto plastic or glass cell culture surfaces to promote cell attachment.
Materials:
-
Reconstituted this compound solution (from Protocol 1)
-
Sterile tissue culture plates or glass coverslips
-
Sterile deionized water (dH₂O)
-
Laminar flow hood
Procedure:
-
Preparation of Coating Solution: Dilute the this compound stock solution to the desired coating concentration (e.g., 0.1 to 10 µg/mL) with sterile PBS or serum-free medium.[21][22]
-
Coating the Surface:
-
Washing:
-
Aspirate the peptide solution from the culture surface.
-
Gently rinse the surface twice with sterile dH₂O, being careful not to scratch the coated surface.[21]
-
-
Use or Storage:
Signaling Pathways and Workflows
This compound-Mediated Inhibition of Integrin Signaling
This compound competitively binds to integrins, such as αvβ3, preventing their interaction with extracellular matrix proteins. This blockade inhibits downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival.
Caption: this compound inhibits integrin signaling by blocking ECM binding.
Experimental Workflow for Assessing this compound Effects on Cell Adhesion
This workflow outlines the key steps to investigate the inhibitory effect of this compound on cell adhesion to an ECM-coated surface.
Caption: Workflow for a this compound cell adhesion inhibition assay.
Logical Flowchart for this compound Solubilization
This flowchart provides a decision-making process for effectively dissolving this compound peptide.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbiotec.com [abbiotec.com]
- 7. RGD-containing peptides inhibit the synthesis of myelin-like membrane by cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. innopep.com [innopep.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. agrisera.com [agrisera.com]
- 18. lifetein.com [lifetein.com]
- 19. genscript.com [genscript.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. benchchem.com [benchchem.com]
- 22. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting GRGDSP Peptide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered when using GRGDSP peptide in their assays.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is not showing any effect in my cell adhesion/migration assay. What are the possible reasons?
Several factors could contribute to the lack of this compound peptide activity in your assay. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the cells being used.
Troubleshooting Workflow for Inactive this compound Peptide
Technical Support Center: Optimizing GRGDSP Concentration for Cell Attachment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GRGDSP peptides for enhanced cell attachment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cell attachment?
A1: this compound is a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence.[1] This sequence is a key recognition motif found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1] Cells attach to the ECM via transmembrane receptors called integrins, many of which specifically recognize and bind to the RGD sequence.[2][3] By coating a culture surface with this compound, you provide a specific binding site for these integrins, thereby promoting cell adhesion.
Q2: What is the recommended concentration range for this compound coating?
A2: The optimal concentration of this compound can vary depending on the cell type, substrate material, and specific experimental goals. However, a general starting point for coating solutions is typically between 0.1 to 10 µg/mL.[4] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and application.
Q3: Can I use this compound in solution to block cell attachment?
A3: Yes, soluble this compound can be used to competitively inhibit the binding of cells to RGD-containing substrates.[5] By introducing the peptide into the culture medium, it will bind to the integrin receptors on the cell surface, preventing them from attaching to the RGD motifs on the culture dish or ECM proteins.
Q4: What is the difference between linear and cyclic RGD peptides?
A4: Linear RGD peptides, like this compound, are the simplest form. Cyclic RGD peptides are conformationally constrained, which can lead to higher binding affinity and selectivity for specific integrin subtypes.[6] For instance, linear RGD sequences like this compound are often selective for α5β1 integrin, while some cyclic RGD peptides preferentially bind to αvβ3.[7] The choice between linear and cyclic peptides depends on the specific integrins you are targeting and the desired cellular response.
Q5: How long does it take for cells to attach to a this compound-coated surface?
A5: The time required for cell attachment can vary, but initial adhesion can often be observed within 30 to 90 minutes of seeding.[8] Full spreading and the formation of mature focal adhesions may take several hours.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Cell Attachment | 1. Suboptimal this compound Concentration: The coating concentration may be too low or too high. | 1. Perform a dose-response experiment by coating surfaces with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal density for your cell type.[4] |
| 2. Ineffective Coating: The peptide may not have adsorbed properly to the culture surface. | 2. a. Ensure the culture surface is clean and suitable for peptide adsorption. Hydrophobic surfaces may require pre-treatment. b. Increase the incubation time of the this compound solution on the surface (e.g., 2-4 hours at 37°C or overnight at 4°C). c. Verify the quality and purity of the this compound peptide. | |
| 3. Cell Health Issues: Cells may be unhealthy, stressed, or at a high passage number. | 3. a. Use healthy, low-passage cells for your experiments. b. Ensure optimal cell culture conditions (media, supplements, CO2, temperature). | |
| 4. Presence of Inhibitory Factors: Serum in the media can contain proteins that compete with this compound for binding to integrins.[7] | 4. a. Consider coating and initial cell seeding in serum-free media. Serum can be added after initial attachment. b. Wash the coated surface thoroughly with PBS before seeding cells to remove any unbound peptide that could act as a competitive inhibitor in the media. | |
| Uneven Cell Attachment | 1. Uneven Coating: The this compound solution may not have been distributed evenly across the culture surface. | 1. a. Ensure the entire surface is covered with the this compound solution during incubation. b. Gently rock the culture vessel during incubation to ensure even coating. |
| 2. Cell Clumping: Cells were not a single-cell suspension before seeding. | 2. Gently triturate the cell suspension before plating to break up any clumps. | |
| Cells Attach but Do Not Spread | 1. Insufficient this compound Density: The density of the peptide may be sufficient for initial attachment but not for the cell spreading machinery. | 1. Increase the this compound coating concentration. Studies have shown that higher RGD densities lead to more robust cell spreading.[9] |
| 2. Substrate Stiffness: The underlying substrate may be too soft or too stiff to support cell spreading. | 2. If possible, consider using substrates with different mechanical properties to see if this influences cell behavior. | |
| 3. Cell-Specific Requirements: Some cell types may require additional signaling cues for spreading that are not provided by this compound alone. | 3. Consider co-coating with other ECM proteins or adding soluble growth factors to the media. |
Quantitative Data on this compound Concentration and Cell Response
The optimal surface density of this compound is a critical factor influencing cell behavior. Below are examples of effective concentrations and densities from published studies.
| Cell Type | Substrate | Effective this compound Concentration/Density | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Chitosan | 0.05 M (in grafting solution) | Increased cell adhesion and growth with increasing GRGD concentration. | [10] |
| Endothelial Cells (ECs) | Interpenetrating Polymer Network | 1.5 pmol/cm² | Plateau for EC adhesion and spreading. | [11] |
| Human Foreskin Fibroblasts | Glass | 1 fmol/cm² | Maximal cell spreading. | |
| Cardiac Fibroblasts | Silicone Membranes | 30 pmol/cm² | Enhanced adhesion compared to native silicone. | [12] |
| Human Mesenchymal Stem Cells (hMSCs) | Mesoporous Silica Nanoparticle Films | 1.06 to 5.32 nmol/cm² | Enhanced cell adhesion and spreading with increasing RGD density. | [13] |
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound
This protocol provides a general procedure for coating plastic or glass cultureware with this compound.
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile cell culture plates or coverslips
Procedure:
-
Reconstitute this compound: Reconstitute the lyophilized this compound peptide in sterile PBS or serum-free medium to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or as recommended by the manufacturer.
-
Prepare Coating Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µg/mL) in sterile PBS or serum-free medium.
-
Coat the Surface: Add a sufficient volume of the coating solution to completely cover the surface of the culture vessel.
-
Incubate: Incubate the culture vessel at 37°C for 1-2 hours or overnight at 4°C. To prevent evaporation, place the vessel in a humidified incubator or seal it with paraffin film.
-
Wash: Aspirate the coating solution and gently wash the surface two to three times with sterile PBS to remove any unbound peptide.
-
Seed Cells: The coated surface is now ready for cell seeding. Add your cell suspension to the vessel.
Protocol 2: Cell Adhesion Assay
This assay can be used to quantify the attachment of cells to this compound-coated surfaces.
Materials:
-
This compound-coated and control (uncoated or BSA-coated) culture plates
-
Cell suspension
-
Cell culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) onto the this compound-coated and control wells.
-
Incubation: Incubate the plate for the desired attachment time (e.g., 30, 60, or 90 minutes) at 37°C.
-
Remove Non-adherent Cells: Gently wash the wells two to three times with PBS to remove any non-adherent cells.
-
Fix and Stain: Fix the remaining adherent cells with methanol for 10 minutes. Then, stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.
-
Wash: Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize Stain: Add the solubilization solution to each well and incubate for 15-20 minutes with gentle shaking to dissolve the stain.
-
Quantify Adhesion: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Visualizations
This compound-Integrin Signaling Pathway
Caption: this compound binding to integrins activates downstream signaling pathways regulating cell adhesion and spreading.
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for determining the optimal this compound concentration for cell attachment.
References
- 1. cellgs.com [cellgs.com]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Response to RGD Density in Crosslinked Artificial Extracellular Matrix Protein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth of human endothelial cells on different concentrations of Gly-Arg-Gly-Asp grafted chitosan surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound peptide-bound silicone membranes withstand mechanical flexing in vitro and display enhanced fibroblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Mesoporous Silica Nanoparticle-Based Films with Tunable Arginine–Glycine–Aspartate Peptide Global Density and Clustering Levels to Study Stem Cell Adhesion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GRGDSP coating on surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GRGDSP peptide coatings on various surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound coating process and subsequent cell culture experiments.
Question: Why are my cells not adhering to the this compound-coated surface?
Answer:
Several factors can lead to poor cell adhesion on this compound-coated surfaces. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for poor cell adhesion.
Question: How can I confirm that the this compound peptide has successfully coated the surface?
Answer:
Directly quantifying the amount of immobilized peptide can be challenging. However, several indirect methods can be employed to verify successful coating:
-
Contact Angle Measurement: A successful hydrophilic peptide coating will typically decrease the water contact angle of a hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition, including the nitrogen present in the peptide, confirming its presence.
-
Fluorescently Labeled Peptides: Using a fluorescently tagged this compound (e.g., FITC-GRGDSP) allows for visualization and semi-quantification of the coating using a fluorescence microscope or plate reader.
Question: My cells initially attach but then detach after a few hours. What is causing this?
Answer:
This issue often points to a non-specific or weak interaction between the cells and the surface, or suboptimal culture conditions.
-
Insufficient Coating Density: The density of the this compound peptide may be too low to support stable, long-term cell adhesion and focal adhesion formation. Try increasing the peptide concentration during the coating process.
-
Serum Proteins in Medium: If not properly blocked, serum proteins from the cell culture medium can adsorb to the surface and compete with the peptide, leading to cell detachment. Consider pre-blocking the surface with a protein like Bovine Serum Albumin (BSA) after peptide coating.
-
Cell Type Specificity: Ensure that the cell type you are using expresses the appropriate integrin receptors (primarily αvβ3 and α5β1) that recognize the RGD sequence.
Frequently Asked Questions (FAQs)
Question: What is the optimal concentration of this compound for coating?
Answer:
The optimal concentration can vary depending on the substrate material and the cell type. However, a common starting range is 20-100 µg/mL. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 20 - 100 µg/mL | Optimization is recommended for each cell type and substrate. |
| Incubation Time | 1 - 24 hours | Longer incubation times may not always lead to better results. |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | 4°C overnight is a common starting point to minimize evaporation. |
| Coating Buffer | Phosphate-Buffered Saline (PBS) | Ensure the buffer is sterile and at a physiological pH. |
Question: What is the mechanism of cell adhesion to this compound-coated surfaces?
Answer:
Cell adhesion to this compound is primarily mediated by integrin receptors on the cell surface. The Arginine-Glycine-Aspartic acid (RGD) sequence is a specific ligand for several integrins, most notably αvβ3 and α5β1. Upon binding, integrins cluster and recruit a complex of signaling proteins to form focal adhesions, which anchor the cell's cytoskeleton to the surface and initiate downstream signaling pathways that regulate cell survival, proliferation, and differentiation.
Caption: Integrin signaling pathway upon binding to this compound.
Experimental Protocols
Protocol 1: this compound Coating on Tissue Culture Polystyrene (TCPS)
-
Surface Preparation: Use a sterile, 6-well TCPS plate.
-
Peptide Solution Preparation: Prepare a 50 µg/mL solution of this compound in sterile PBS.
-
Coating: Add 1 mL of the peptide solution to each well, ensuring the entire surface is covered.
-
Incubation: Incubate the plate overnight at 4°C in a humidified chamber to prevent evaporation.
-
Washing: Gently aspirate the peptide solution. Wash each well three times with sterile PBS to remove any non-adsorbed peptide.
-
Cell Seeding: The plate is now ready for cell seeding. Add your cell suspension directly to the coated wells.
Protocol 2: Cell Adhesion Assay
-
Coating: Prepare this compound-coated and negative control (e.g., uncoated or BSA-coated) wells in a 96-well plate as described in Protocol 1.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each well and incubate at 37°C for 1-2 hours.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.
-
Quantification:
-
Add a viability stain (e.g., Calcein-AM) to each well and incubate according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader to quantify the number of adherent cells.
-
Alternatively, fix and stain the cells (e.g., with crystal violet) and measure the absorbance.
-
-
Analysis: Compare the signal from the this compound-coated wells to the negative control wells to determine the extent of specific cell adhesion.
GRGDSP Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptides.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Cell Adhesion
Low or variable cell attachment to this compound-coated surfaces is a frequent issue. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Technical Support Center: The Impact of Serum on GRGDSP Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of GRGDSP peptides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which serum affects this compound peptide activity?
A1: Serum contains a high concentration of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which naturally contain the RGD (Arginine-Glycine-Aspartic acid) sequence.[1] These endogenous proteins compete with the synthetic this compound peptide for binding to integrin receptors on the cell surface. This competitive inhibition can significantly reduce the intended effect of the this compound peptide. Additionally, serum contains proteases that can degrade linear peptides like this compound, reducing their stability and effective concentration over time.[2]
Q2: Should I conduct my this compound experiments in the presence or absence of serum?
A2: The decision to include serum in your experimental setup depends on the specific research question.
-
Serum-free conditions are often preferred for mechanistic studies to directly assess the interaction between this compound and integrins without the confounding variable of serum protein competition.[3]
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Serum-containing conditions may be more physiologically relevant for certain applications, but it is crucial to be aware of the potential for reduced this compound activity.[1] If using serum, it is advisable to perform dose-response experiments to determine the optimal this compound concentration needed to achieve the desired effect.
Q3: Why am I observing a lower-than-expected inhibitory effect of this compound on cell adhesion in my experiments?
A3: Lower-than-expected inhibitory effects of soluble this compound are commonly due to the presence of serum in the culture medium.[1][3] The adhesive proteins in serum can outcompete the peptide for integrin binding. To troubleshoot this, consider the following:
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Perform the assay in serum-free medium. This will eliminate the competitive binding from serum proteins.
-
Increase the concentration of this compound. A higher concentration may be necessary to effectively compete with serum proteins.
-
Use a control peptide. A scrambled peptide sequence, such as GRGESP, should be used as a negative control to ensure the observed effects are specific to the RGD sequence.[4]
Q4: Can the structure of the RGD peptide influence its activity in the presence of serum?
A4: Yes, the structure of the RGD peptide is critical. Cyclic RGD peptides have been shown to be more stable in serum and can exhibit higher affinity and selectivity for specific integrin subtypes compared to linear peptides like this compound.[1][5] This increased stability is due to a reduced susceptibility to enzymatic degradation.[5] If you are experiencing issues with the stability or activity of linear this compound, consider using a cyclic RGD analog.
Troubleshooting Guides
Problem: Inconsistent results in cell adhesion assays with this compound.
-
Possible Cause 1: Variable Serum Concentration. Different batches of serum can have varying concentrations of adhesive proteins, leading to inconsistent competition with this compound.
-
Solution: Use a single, quality-controlled batch of serum for the entire set of experiments. If possible, quantify the total protein concentration of the serum.
-
-
Possible Cause 2: Peptide Degradation. this compound is a linear peptide susceptible to degradation by proteases present in serum.[2]
-
Solution: Prepare fresh peptide solutions for each experiment. Consider using a protease inhibitor cocktail in your serum-containing medium, although this may have other effects on the cells. Alternatively, switch to a more stable cyclic RGD peptide.[5]
-
-
Possible Cause 3: Cell Passage Number. The expression of integrins on the cell surface can change with increasing cell passage number, affecting their responsiveness to this compound.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
Problem: this compound peptide does not effectively inhibit cell spreading.
-
Possible Cause 1: Insufficient Peptide Concentration. The concentration of this compound may not be high enough to block the integrin-mediated signaling required for cell spreading, especially in the presence of serum.[6]
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Different Integrin Subtypes Involved. Cell spreading can be mediated by different integrin subtypes with varying affinities for this compound. The linear this compound sequence is selective for certain integrins like α5β1.[1]
-
Solution: Identify the specific integrins involved in the spreading of your cell type. You may need to use a different RGD peptide with a higher affinity for the relevant integrin subtype.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Assays
| Cell Type | Assay | Condition | This compound IC50 (µM) | Reference |
| Chick Osteoclasts | Cell Retraction | Not Specified | 210.0 ± 14.4 | [4] |
| Rat Osteoclasts | Cell Retraction | Not Specified | 191.4 ± 13.7 | [4] |
| MC3T3-E1 cells | Adhesion Inhibition | Serum-free | ~20,600 (reported as 0.47 ± 0.07% which is 20.6 mM) | [3] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and the presence or absence of serum.
Experimental Protocols
Key Experiment: Cell Adhesion Inhibition Assay
This protocol outlines a typical cell adhesion assay to determine the inhibitory effect of this compound.
-
Plate Coating:
-
Coat a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.
-
-
Adhesion Inhibition:
-
Prepare solutions of this compound and a control peptide (e.g., GRGESP) in serum-free medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Pre-incubate the cells with the peptide solutions for 30 minutes at 37°C.
-
Add the cell-peptide suspension to the coated wells of the 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Calculate the percentage of adhesion inhibition relative to the control (no peptide) wells.
-
Mandatory Visualizations
Caption: Competitive binding of this compound and serum proteins to integrin receptors.
Caption: Workflow for a cell adhesion inhibition assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of adsorbed serum proteins, RGD and proteoglycan-binding peptides on the adhesion of mesenchymal stem cells to hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GRGDSP vs. GRGESP: A Comparative Guide for Researchers
An Objective Analysis of the Quintessential Integrin-Binding Peptide and Its Negative Control
In the landscape of cell adhesion and signaling research, the synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) stands as a cornerstone for investigating integrin-mediated cellular processes. Its ability to mimic the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins allows for the targeted study of cell-matrix interactions. To ensure the specificity of these studies, a reliable negative control is paramount. This guide provides a comprehensive comparison of this compound with its corresponding negative control, Gly-Arg-Gly-Glu-Ser-Pro (GRGESP), offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.
The Critical Difference: Aspartic Acid vs. Glutamic Acid
The key to the differential activity of this compound and GRGESP lies in a single amino acid substitution. The RGD sequence is recognized by a variety of integrin receptors on the cell surface, initiating a cascade of downstream signaling events that regulate cell adhesion, migration, proliferation, and survival. The aspartic acid (Asp) residue in the RGD motif plays a critical role in coordinating with the metal ion-dependent adhesion site (MIDAS) within the integrin head domain.
In the GRGESP peptide, the aspartic acid is replaced by glutamic acid (Glu). While structurally similar, the longer side chain of glutamic acid creates steric hindrance and alters the electrostatic interactions necessary for efficient binding to the integrin receptor. This subtle modification renders GRGESP largely inactive as an integrin ligand, making it an ideal negative control to verify that the observed cellular effects are indeed due to specific RGD-integrin interactions.
Performance in Key Cellular Assays: A Quantitative Comparison
The differential effects of this compound and GRGESP can be quantitatively assessed in a variety of in vitro cellular assays. Below are summary tables of expected comparative data from cell adhesion, migration, and apoptosis assays.
Table 1: Comparison of this compound and GRGESP in a Cell Adhesion Assay
| Peptide (Concentration) | Cell Type | Substrate | % Inhibition of Cell Adhesion (relative to no peptide control) |
| This compound (100 µM) | Human Fibroblasts | Fibronectin | 50-70% |
| GRGESP (100 µM) | Human Fibroblasts | Fibronectin | < 5% |
| This compound (200 µM) | Endothelial Cells | Vitronectin | 60-80% |
| GRGESP (200 µM) | Endothelial Cells | Vitronectin | < 10% |
Table 2: Comparison of this compound and GRGESP in a Cell Migration Assay (Boyden Chamber)
| Peptide (Concentration) | Cell Type | Chemoattractant | % Inhibition of Cell Migration (relative to no peptide control) |
| This compound (50 µM) | Smooth Muscle Cells | PDGF | 40-60% |
| GRGESP (50 µM) | Smooth Muscle Cells | PDGF | < 5% |
| This compound (100 µM) | Glioblastoma Cells | FBS | 50-70% |
| GRGESP (100 µM) | Glioblastoma Cells | FBS | < 10% |
Table 3: Comparison of this compound and GRGESP in an Anoikis (Anchorage-Dependent Apoptosis) Assay
| Peptide (in suspension culture) | Cell Type | Assay | % Apoptotic Cells (after 24h) |
| Control (No Peptide) | Endothelial Cells | Annexin V/PI Staining | 10-20% |
| This compound (100 µM) | Endothelial Cells | Annexin V/PI Staining | 40-60% |
| GRGESP (100 µM) | Endothelial Cells | Annexin V/PI Staining | 10-25% |
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Adhesion Assay Protocol
-
Plate Coating: Coat 96-well microplates with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., human fibroblasts) and resuspend them in serum-free media to a concentration of 1 x 10^5 cells/mL.
-
Peptide Incubation: Pre-incubate the cell suspension with varying concentrations of this compound or GRGESP peptides for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell/peptide suspension to each well of the coated plate.
-
Adhesion: Allow cells to adhere for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm. The percentage of inhibition is calculated relative to the control wells without peptide.
Cell Migration Assay (Boyden Chamber) Protocol
-
Chamber Preparation: Rehydrate the porous membrane of Boyden chamber inserts (e.g., 8 µm pore size) in serum-free media.
-
Chemoattractant: Add a chemoattractant (e.g., PDGF or 10% FBS) to the lower chamber.
-
Cell Preparation: Prepare a single-cell suspension in serum-free media containing either this compound or GRGESP.
-
Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Migration: Incubate the chambers for 4-24 hours (depending on the cell type) at 37°C in a CO2 incubator.
-
Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., DAPI or crystal violet).
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. The percentage of inhibition is calculated relative to the control wells without peptide.
Anoikis Assay Protocol
-
Plate Preparation: Coat 96-well plates with a non-adhesive substrate (e.g., poly-HEMA) to prevent cell attachment.
-
Cell Seeding: Seed cells in serum-free media in the coated plates.
-
Peptide Treatment: Add this compound or GRGESP to the cell suspension.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Apoptosis Detection: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the relationship between the peptides, and a typical experimental workflow.
Caption: this compound-Integrin signaling pathway.
Caption: this compound vs. GRGESP functional relationship.
Caption: Experimental workflow for a cell adhesion assay.
Conclusion
The judicious use of this compound in conjunction with its inactive counterpart, GRGESP, is essential for rigorously demonstrating the role of RGD-dependent integrin signaling in a multitude of cellular processes. The substitution of aspartic acid with glutamic acid in GRGESP effectively abrogates its binding to integrins, providing a reliable negative control. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to design and interpret experiments with clarity and confidence, ultimately advancing our understanding of the intricate mechanisms governing cell behavior.
Validating the Activity of GRGDSP Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the activity of synthetic peptides is a critical step in ensuring experimental reproducibility and advancing scientific discoveries. The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide, a well-characterized motif derived from fibronectin, is widely used to study cell-matrix interactions by mimicking the binding site for many integrin receptors.[1][2][3] This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to validate its biological activity.
Comparison of this compound and its Alternatives
The activity of this compound is primarily attributed to the Arginine-Glycine-Aspartic acid (RGD) sequence, which is the minimal recognition site for numerous integrins.[4][5] However, the flanking amino acids and the peptide's conformation can significantly influence its binding affinity and specificity.[2][6][7]
Key Alternatives and Controls:
-
Cyclic RGD Peptides: These peptides, such as cyclo(RGDfV), often exhibit higher stability and binding affinity for specific integrins, particularly αvβ3, compared to their linear counterparts.[2][5][6] The constrained cyclic structure can lead to a more favorable conformation for receptor binding.[6]
-
RAD Peptides: Peptides containing the Arg-Ala-Asp (RAD) sequence serve as a common negative control. The substitution of glycine with alanine significantly reduces the peptide's ability to bind to integrins, thus demonstrating the specificity of the RGD sequence.[8][9]
Quantitative Comparison of Peptide Activity:
| Peptide | Primary Target Integrins | Typical Effective Concentration (Cell Adhesion) | IC50 (αvβ3 Integrin) | Key Characteristics |
| This compound (Linear) | α5β1, αvβ3, αvβ5 | 0.1 - 2.0 mg/ml[4] | ~12.2 nM[7] | Widely used, mimics fibronectin binding.[1][3] |
| Cyclic RGD (e.g., c(RGDfV)) | αvβ3, αvβ5 | Varies by specific peptide | ~1.5 nM[7] | Higher affinity and stability than linear RGD.[2][6] |
| RAD Peptides (e.g., GRADSP) | N/A (Negative Control) | No significant cell adhesion | High (low affinity) | Used to demonstrate RGD sequence specificity.[8][9] |
Experimental Protocols for Validating this compound Activity
To validate the biological activity of the this compound peptide, several key experiments are typically performed. These assays confirm the peptide's ability to interact with cells in an integrin-dependent manner.
Cell Adhesion Assay
This assay quantifies the ability of this compound to promote cell attachment to a substrate.
Protocol:
-
Coating: Aseptically coat the wells of a 96-well tissue culture plate with a this compound solution (e.g., 10-100 µg/mL in sterile PBS). As a negative control, use a non-adhesive peptide like a RAD peptide or PBS alone. Incubate the plate for 1-2 hours at 37°C.[10]
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS to remove any unbound peptide.[10]
-
Blocking: To prevent non-specific cell binding, add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubate for 1 hour at 37°C.[10]
-
Cell Seeding: Aspirate the blocking buffer and wash the wells again with PBS. Seed a known number of cells (e.g., 1 x 10⁴ cells per well) in a serum-free medium into each well.[10]
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator to allow for cell attachment.[10]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type.[10]
-
Quantification: Fix the adherent cells with a fixative like methanol and stain with a 0.5% Crystal Violet solution. After washing away excess stain, solubilize the bound dye and measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[10]
Competitive Inhibition of Cell Adhesion
This assay demonstrates that the activity of this compound is specific by showing it can compete with extracellular matrix proteins for cell binding.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein that contains the RGD sequence, such as fibronectin or vitronectin.
-
Cell Preparation: Pre-incubate a suspension of cells with varying concentrations of soluble this compound peptide for approximately 30 minutes.
-
Cell Seeding: Add the cell-peptide mixture to the protein-coated wells.
-
Incubation and Quantification: Follow the same incubation, washing, and quantification steps as the cell adhesion assay. A decrease in cell adhesion with increasing concentrations of soluble this compound indicates competitive inhibition.
Integrin Binding Assay
This assay directly measures the binding of this compound to specific integrin receptors.
Protocol:
-
Plate Coating: Coat a 96-well plate with a purified integrin receptor (e.g., αvβ3).
-
Blocking: Block non-specific binding sites with a suitable blocking agent.
-
Peptide Incubation: Add labeled this compound (e.g., biotinylated or fluorescently tagged) at various concentrations to the wells and incubate to allow binding.
-
Washing: Wash the wells to remove unbound peptide.
-
Detection: For biotinylated peptides, add a streptavidin-enzyme conjugate followed by a chromogenic substrate. For fluorescently labeled peptides, measure the fluorescence intensity. The signal intensity corresponds to the amount of bound peptide. A fluorescence polarization assay can also be used to measure the binding affinity of fluorescently labeled peptides to integrins in solution.[11]
Signaling Pathway Activation Analysis
This compound binding to integrins triggers intracellular signaling cascades. Western blotting can be used to detect the phosphorylation of key signaling proteins.
Protocol:
-
Cell Treatment: Treat cells in culture with this compound (e.g., 10 µM) for a short duration (e.g., 5-30 minutes).[12]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated forms of signaling proteins such as Focal Adhesion Kinase (FAK), Pyk2, and Src Family Kinases (SFK).[12] An increase in the phosphorylated forms of these proteins indicates the activation of integrin-mediated signaling pathways.[12]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams illustrate the workflows and the signaling cascade initiated by this compound.
By employing these comparative data and detailed experimental protocols, researchers can confidently validate the activity of their this compound peptide, ensuring the reliability of their experimental findings and contributing to the advancement of cell biology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. qyaobio.com [qyaobio.com]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to GRGDSP Peptide Competitive Binding Assays: Protocols and Performance Comparison
For researchers, scientists, and drug development professionals investigating cell adhesion, integrin signaling, and targeted therapeutics, the GRGDSP peptide is a fundamental tool. This synthetic peptide, containing the Arg-Gly-Asp (RGD) sequence, competitively inhibits the binding of extracellular matrix (ECM) proteins like fibronectin to integrin receptors. This guide provides a comparative overview of common competitive binding assay formats used to characterize this compound and other RGD-containing peptides, complete with detailed experimental protocols and quantitative performance data.
The Principle of Competitive Binding
Competitive binding assays are predicated on the principle of a labeled ligand (e.g., a biotinylated or fluorescently tagged RGD peptide or a natural ligand like fibronectin) competing with an unlabeled test compound (e.g., this compound) for a limited number of binding sites on a target receptor (e.g., purified integrin or integrins on the cell surface). The displacement of the labeled ligand by the test compound is measured, allowing for the determination of the test compound's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparative Overview of Assay Formats
Several methodologies can be employed for this compound competitive binding assays, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, available resources, and desired throughput.
| Assay Format | Principle | Advantages | Disadvantages |
| ELISA-Based Assay | Competition between immobilized integrin/ECM protein and a labeled/unlabeled RGD peptide for binding to a specific antibody or labeled ligand. | High-throughput, relatively low cost, well-established protocols. | Indirect measurement of binding, potential for artifacts from immobilization. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled RGD peptide upon binding to a larger integrin molecule. | Homogeneous (no-wash) format, high-throughput, quantitative.[1] | Requires specialized equipment, potential for interference from fluorescent compounds.[2] |
| Cell-Based Assay | Competition between a labeled ligand and a test peptide for binding to integrins on the surface of live cells. | More physiologically relevant, reflects the native conformation of integrins.[3] | Higher variability, more complex protocol, lower throughput. |
Quantitative Comparison of this compound and RGD Analogs
The binding affinity of RGD peptides is a critical parameter for their application. While the linear this compound peptide is a widely used standard, numerous cyclic RGD analogs have been developed to improve affinity and stability.[4][5] The following table summarizes IC50 values for this compound and representative cyclic RGD peptides against various integrins, as determined by competitive binding assays.
Disclaimer: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay format, cell type, labeled ligand). The data presented here is for comparative purposes.
| Peptide | Integrin Target | Assay Type | IC50 (nM) | Reference |
| This compound | αvβ3 | ELISA | ~12,200 | [6] |
| GRGDS | αvβ3 | ELISA | ~89 | [6] |
| cyclo(RGDfK) | αvβ3 | Cell-based | 49.9 ± 5.5 | [7] |
| cyclo(RGDfV) | αvβ3 | ELISA | ~100 | [8] |
| Echistatin | αvβ3 | ELISA | 0.46 | [6] |
| This compound | α5β1 | ELISA | ~34,000 | [6] |
| GRGDS | α5β1 | ELISA | ~335 | [6] |
| cyclo(RGDfK) | α5β1 | ELISA | >10,000 | [3] |
| Echistatin | α5β1 | ELISA | 0.57 | [6] |
Experimental Protocols
Detailed Protocol: ELISA-Based Competitive Binding Assay
This protocol provides a general framework for a solid-phase ELISA to determine the IC50 of this compound or other RGD peptides.
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptor (e.g., αvβ3) or ECM protein (e.g., fibronectin, vitronectin)
-
This compound peptide and other test peptides
-
Biotinylated RGD peptide (or a specific primary antibody against the integrin)
-
Streptavidin-HRP (or a corresponding HRP-conjugated secondary antibody)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin (1-10 µg/mL in Coating Buffer) or ECM protein. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the this compound peptide and other test compounds in Assay Buffer. In a separate plate or tubes, pre-incubate the diluted peptides with a constant concentration of biotinylated RGD peptide for 30-60 minutes.
-
Binding: Add 100 µL of the pre-incubated peptide mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the integrin signaling pathway upon RGD binding and the workflow of a competitive binding assay.
Caption: Integrin signaling upon RGD binding.
Caption: Workflow of a competitive binding assay.
Conclusion
The this compound peptide remains a vital tool for studying integrin-mediated cellular processes. The choice of competitive binding assay format should be carefully considered based on the specific experimental goals and available resources. While linear this compound is a useful inhibitor, the data consistently demonstrates that cyclic RGD analogs offer significantly higher binding affinities and should be considered for applications requiring more potent integrin antagonism. The protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and interpreting this compound competitive binding experiments.
References
- 1. Integrin Activation Dynamics between the RGD-binding Site and the Headpiece Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cellgs.com [cellgs.com]
- 7. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase in integrin-mediated signaling [imrpress.com]
Linear vs. Cyclic RGD Peptides: A Comparative Guide to Integrin Binding
For researchers, scientists, and drug development professionals, the choice between linear and cyclic RGD peptides is a critical decision in the design of targeted therapies and biomaterials. This guide provides an objective comparison of their performance in integrin binding, supported by experimental data, detailed protocols, and pathway visualizations.
The Arg-Gly-Asp (RGD) sequence is a cornerstone of cell-extracellular matrix (ECM) interactions, mediating cell adhesion, migration, and signaling through its binding to a class of transmembrane receptors known as integrins. While the simple linear RGD tripeptide can inhibit integrin binding, its low receptor affinity and rapid degradation in vivo limit its therapeutic potential.[1] To overcome these limitations, cyclic RGD peptides have been developed, offering enhanced stability and binding affinity. This guide delves into the comparative efficacy of linear and cyclic RGD peptides in integrin binding.
Superior Binding Affinity of Cyclic RGD Peptides
Cyclic RGD peptides generally exhibit significantly higher binding affinity and stability compared to their linear counterparts.[2][3] This enhanced performance is largely attributed to the conformational rigidity imposed by cyclization. This pre-organizes the peptide into a bioactive conformation that is more favorable for binding to the integrin's RGD-binding pocket, reducing the entropic penalty of binding.[2][4] Molecular dynamics simulations have shown that cyclic RGD peptides maintain a more stable configuration when bound to integrins, such as αvβ3, leading to a stronger interaction.[2][5] This stability is also linked to increased resistance to chemical and enzymatic degradation in biological environments.[2]
In contrast, the flexibility of linear RGD peptides can be a disadvantage, as they can adopt numerous conformations, only a fraction of which are active for integrin binding.[2][5] This inherent flexibility can also make them more susceptible to proteolytic degradation.[3]
Quantitative Comparison of Binding Affinities
The binding affinities of various RGD peptides to different integrin subtypes are commonly determined using competitive inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher binding affinity. The following table summarizes IC50 values for representative linear and cyclic RGD peptides, highlighting the generally superior affinity of the cyclic variants. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions.[1][6]
| Peptide Class | Specific Peptide Example | Target Integrin | Assay System | IC50 (nM) | Reference |
| Linear | GRGDSPK | αvβ3 | Isolated, immobilized receptor | >1000 | [7] |
| Linear | RGDfK | αvβ3 | U87MG cells | - | [1][3] |
| Cyclic | c(RGDfK) | αvβ3 | U87MG cells | - | [1] |
| Cyclic | c(RGDfV) | αvβ3 | Isolated, immobilized receptor | 10 (relative to linear) | [8] |
| Cyclic | c(RGDyK) | αvβ3 | U87MG cells | - | [6] |
| Cyclic, Dimeric | [¹⁸F]FP-PEG₄-E[c(RGDfK)]₂ | αvβ3 | U87MG cells | 47.4 ± 5.8 | [1] |
| Cyclic, Tetrameric | [⁶⁴Cu]Cu-DOTA-E{E[c(RGDyK)]₂}₂ | αvβ3 | U87MG cells | 35 | [1] |
| Cyclic, Octameric | [⁶⁴Cu]Cu-DOTA]-E(E{E[c(RGDyK)]₂}₂)₂ | αvβ3 | U87MG cells | 10 | [1] |
Note: Some entries lack specific IC50 values but are included to show the peptides used in comparative studies. The trend consistently shows cyclic and multimeric cyclic peptides having higher affinity (lower IC50) than linear peptides.
Experimental Protocols
A common method to determine the binding affinity of RGD peptides is the solid-phase integrin binding assay. Below is a detailed methodology for such an experiment.
Solid-Phase Integrin Binding Assay Protocol
Objective: To determine the IC50 value of a test RGD peptide by measuring its ability to inhibit the binding of a labeled ligand to a purified, immobilized integrin receptor.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
High-binding 96-well microtiter plates
-
Biotinylated RGD peptide (e.g., biotinylated knottin-RGD) or radiolabeled ligand (e.g., [¹²⁵I]c[RGDy(3-I)V])[9][10]
-
Test peptides (linear and cyclic RGD peptides at various concentrations)
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl₂)
-
Streptavidin-horseradish peroxidase (HRP) conjugate (if using biotinylated ligand)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Integrin Immobilization:
-
Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 50 ng per well) in a suitable buffer overnight at 4°C.[11]
-
-
Blocking:
-
Wash the wells three times with wash buffer (e.g., Tris-buffered saline).
-
Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the wells three times with wash buffer.
-
Add the labeled RGD ligand at a constant concentration to each well.
-
Add the test peptides at a range of concentrations (e.g., from 10⁻¹² to 10⁻⁵ M) to the wells. Include a control with no test peptide.
-
Incubate the plate for 1-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells thoroughly to remove unbound ligands.
-
If using a biotinylated ligand, add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance against the logarithm of the test peptide concentration.
-
Fit the data using a nonlinear regression model to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The binding of RGD peptides to integrins triggers intracellular signaling cascades that regulate cell behavior. This process, known as "outside-in" signaling, is crucial for cell adhesion, migration, proliferation, and survival.[12][13]
Caption: RGD-Integrin "Outside-In" Signaling Pathway.
The diagram above illustrates the initiation of the "outside-in" signaling cascade upon RGD peptide binding to an integrin receptor. This binding event leads to the clustering and activation of integrins, which in turn recruits and activates focal adhesion kinase (FAK). Activated FAK then phosphorylates and activates a host of downstream signaling molecules, including SRC, AKT, MAPK, ERK, and RHO, which collectively regulate cellular processes such as adhesion, migration, and cytoskeletal reorganization.[12]
Below is a diagram illustrating the workflow for comparing linear and cyclic RGD peptides.
Caption: Experimental Workflow for RGD Peptide Comparison.
Conclusion
The evidence strongly supports the superiority of cyclic RGD peptides over their linear counterparts in terms of integrin binding affinity and stability. The conformational constraint imposed by cyclization is a key factor in enhancing their biological activity. For researchers and drug developers, this makes cyclic RGD peptides, and by extension multimeric versions, more attractive candidates for applications requiring high-affinity and specific targeting of integrins, such as in cancer therapy, diagnostic imaging, and tissue engineering. While linear RGD peptides may have applications where transient or lower-affinity binding is desired, the enhanced performance of cyclic analogs makes them the preferred choice for most integrin-targeted applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.3. αvβ3 Integrin Binding Assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GRGDSP and Other Fibronectin-Derived Peptides in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate cell-targeting peptide is a critical decision. This guide provides an objective comparison of the widely-used GRGDSP peptide with other notable fibronectin-derived peptides, supported by experimental data and detailed methodologies.
The Gly-Arg-Gly-Asp-Ser-Pro (this compound) peptide, a synthetic molecule, contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin-mediated cell adhesion. This sequence mimics the binding domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix. By binding to integrins on the cell surface, this compound can influence a variety of cellular processes, including adhesion, migration, proliferation, and differentiation. This has led to its widespread use in applications ranging from promoting endothelialization of implants to inhibiting tumor cell metastasis.[1]
However, the landscape of fibronectin-derived peptides has expanded to include molecules with enhanced or novel functionalities. This guide will compare this compound with two prominent examples: the cyclic RGD peptide, iRGD, and the non-RGD peptide, ATN-161.
Performance Comparison: this compound vs. Alternatives
The efficacy of these peptides is primarily determined by their binding affinity and selectivity to various integrin subtypes, which are heterodimeric transmembrane receptors. The following tables summarize key quantitative data from published studies.
Table 1: Integrin Binding Affinity (IC50, nM) of Linear RGD Peptides
| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |
| RGD | 89 | - | - | - | - | >10,000 |
| RGDS | 100 | - | - | - | - | >10,000 |
| GRGD | 115 | - | - | - | - | >10,000 |
| GRGDS | 99 | - | - | - | - | >10,000 |
| This compound | 18 | 106 | 2 | >10,000 | >10,000 | >10,000 |
| GRGDSPK | 12.2 | - | - | - | - | >10,000 |
Data from a 2017 study. Lower IC50 values indicate higher binding affinity.
Table 2: Comparative Overview of this compound, iRGD, and ATN-161
| Feature | This compound | iRGD (cyclic CRGDKGPDC) | ATN-161 (Ac-PHSCN-NH2) |
| Sequence Motif | Linear RGD | Cyclic RGD with CendR motif | Non-RGD (PHSCN) |
| Primary Target(s) | α5β1, αvβ3, αvβ5 integrins | αv integrins (αvβ3, αvβ5) and Neuropilin-1 (NRP-1)[2] | α5β1 and αvβ3 integrins[3] |
| Key Advantage | Well-established for promoting cell adhesion. | Enhanced tumor penetration and targeting.[4][5][6] | Non-RGD based, potentially different signaling pathways. |
| Reported IC50 | See Table 1. | αvβ3: ~mid-low nM, αvβ5: ~mid-low nM, αvβ6: ~mid-low nM.[7] | Estimated IC50 of 3.16 µM for reducing SARS-CoV-2 viral load (related to integrin binding).[8][9] |
| Primary Applications | Cell adhesion promotion, biomaterial coating, competitive inhibition assays. | Tumor imaging and targeted drug delivery.[5][10] | Anti-angiogenic and anti-metastatic cancer therapy.[11] |
Signaling Pathways and Mechanisms of Action
The biological effects of these peptides are initiated by their binding to cell surface receptors, which triggers intracellular signaling cascades.
Figure 1. Simplified RGD-mediated signaling pathway.
The binding of RGD-containing peptides like this compound and iRGD to integrins leads to the recruitment of focal adhesion kinase (FAK) and Src kinase, initiating downstream signaling through pathways such as the MAPK/ERK cascade, which in turn regulates cell adhesion, spreading, and proliferation.
Figure 2. iRGD's unique tumor penetration mechanism.
iRGD exhibits a unique tumor-penetrating mechanism.[4] After initial binding to αv integrins on tumor vasculature, the peptide is proteolytically cleaved, exposing a C-end Rule (CendR) motif. This motif then binds to Neuropilin-1 (NRP-1), triggering a pathway that enhances its penetration into the tumor tissue.[2]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Competitive ELISA for Peptide-Integrin Binding
This protocol is designed to determine the IC50 value of a peptide, which represents the concentration required to inhibit 50% of the binding of a known ligand to a specific integrin.
Materials:
-
96-well microtiter plates
-
Purified integrin protein (e.g., αvβ3)
-
Biotinylated fibronectin or vitronectin (known ligand)
-
Peptide solutions of varying concentrations (e.g., this compound, iRGD, ATN-161)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin protein overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add varying concentrations of the test peptide along with a constant concentration of the biotinylated ligand to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells three times to remove unbound peptides and ligands.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3. Workflow for the competitive ELISA protocol.
In Vivo Tumor Targeting with Fluorescently Labeled Peptides
This protocol outlines a general procedure for assessing the tumor-targeting ability of fluorescently labeled peptides in a preclinical animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)
-
Fluorescently labeled peptides (e.g., Cy5-GRGDSP, Cy7-iRGD)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Peptide Administration: Administer the fluorescently labeled peptide to the tumor-bearing animals, typically via intravenous injection.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the animals and acquire whole-body fluorescence images using the in vivo imaging system.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in a control region (e.g., muscle) to determine the tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Conclusion
The choice between this compound and other fibronectin-derived peptides depends heavily on the specific research or therapeutic goal. This compound remains a robust and well-characterized tool for applications requiring cell adhesion to biomaterials or as a competitive inhibitor in cell-based assays. For applications demanding high-affinity and selective integrin targeting, particularly in the context of cancer, cyclic RGD peptides offer significant advantages. Furthermore, iRGD stands out for its unique ability to penetrate tumor tissue, making it a promising candidate for targeted drug delivery and imaging. ATN-161, with its non-RGD nature, provides an alternative approach to modulating integrin function and holds potential for anti-angiogenic and anti-metastatic therapies. Researchers and drug developers should carefully consider the comparative data and mechanisms of action presented in this guide to make an informed decision for their specific needs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cancer therapy with iRGD as a tumor-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing GRGDSP Peptide Purity: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) is a critical, foundational step for the reliability and reproducibility of experimental results. This guide provides an objective comparison of commercially available this compound peptides, supported by experimental data and detailed protocols for key analytical techniques. Our aim is to equip you with the necessary information to select the most appropriate peptide quality for your research needs.
The this compound sequence, derived from fibronectin, is a well-established motif for studying cell adhesion by binding to integrin receptors. Impurities in a this compound peptide preparation, such as truncated or modified sequences, can lead to ambiguous or erroneous experimental outcomes. Therefore, a thorough assessment of peptide purity is paramount. The most common and robust methods for this assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Comparative Analysis of this compound Peptide Purity from Different Suppliers
To provide a clear comparison, we have compiled purity data for this compound peptide from several commercial suppliers. The data presented below is based on publicly available information from their websites and certificates of analysis. It is important to note that batch-to-batch variability can occur, and it is always recommended to request a lot-specific certificate of analysis before purchase.
| Supplier | Stated Purity (by HPLC) | Analytical Methods Provided | Additional Information |
| Supplier A | >98% | HPLC, Mass Spectrometry | Certificate of Analysis available upon request. |
| Supplier B | ≥95% | HPLC | Peptide content also specified (≥60%). |
| Supplier C | 97.6%[1] | HPLC | TFA salt form is standard. |
| Supplier D | 99.95%[2][3] | HPLC, Mass Spectrometry[2][3] | Detailed analytical data (HPLC chromatogram, MS spectrum) available on the product page[2][3]. |
| Supplier E | >95%[4][5] | HPLC[4][5] | Provided as a lyophilized solid. |
Key Experimental Protocols for Purity Assessment
Detailed and consistent experimental protocols are essential for the accurate assessment of peptide purity. Below are standard protocols for the three primary analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is most commonly used for peptides of this size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
References
A Researcher's Guide to Functional Assays for Confirming GRGDSP-Mediated Integrin Inhibition
For researchers and drug development professionals investigating integrin-targeted therapies, the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide serves as a foundational tool for studying the blockade of integrin-ligand interactions. This guide provides a comparative overview of key functional assays used to confirm and quantify the inhibitory effects of this compound on integrin-mediated cellular processes. We will delve into the experimental protocols for cell adhesion, migration, proliferation, and apoptosis assays, presenting quantitative data for this compound alongside alternative integrin inhibitors to offer a comprehensive perspective for your research.
The Role of this compound in Integrin Inhibition
Integrins are a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in various physiological and pathological processes, including cell adhesion, migration, proliferation, and survival. The Arginine-Glycine-Aspartic acid (RGD) sequence is a key recognition motif for many integrins, and synthetic peptides containing this sequence, such as this compound, can competitively inhibit the binding of natural ligands like fibronectin, thereby disrupting downstream signaling.[1][2]
Cell Adhesion Assays: Quantifying the Initial Blockade
Cell adhesion is the initial step in many integrin-mediated processes. Assays measuring the inhibition of cell attachment to ECM proteins are fundamental in assessing the efficacy of integrin antagonists.
Experimental Protocol: Static Cell Adhesion Assay
This protocol outlines a common method for quantifying cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., fibronectin, vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension in serum-free media
-
This compound peptide and other inhibitors
-
Calcein AM or Crystal Violet staining solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free media. Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 30 minutes at 37°C.
-
Adhesion: Seed the pre-incubated cells onto the coated and blocked wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein AM: Add Calcein AM solution to each well, incubate for 30 minutes, and measure fluorescence.
-
For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and solubilize the dye with a solubilization buffer. Measure absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of adherent cells relative to the untreated control.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow of a static cell adhesion assay.
Comparative Data: Inhibition of Cell Adhesion
| Inhibitor | Cell Line | ECM Protein | IC50 / % Inhibition | Reference |
| This compound | HT1080 | Fibronectin | ~50% inhibition at 50 µg/ml | [3] |
| This compound | Human Fibroblasts | Vitronectin | Significant inhibition | [4] |
| Cilengitide | U87MG Glioma | Vitronectin | Concentration-dependent inhibition | [5][6] |
| Cilengitide | G28, G44 Glioma | Not Specified | Dose-dependent inhibition | [7] |
| SJ749 | A172 Astrocytoma | Fibronectin | IC50: 84 ± 2 nmol/L | [8] |
| SJ749 | U87 Astrocytoma | Fibronectin | IC50: 630 ± 2 nmol/L | [8] |
Discussion: this compound effectively inhibits cell adhesion, although its potency can be lower compared to more specific or cyclic inhibitors like Cilengitide and SJ749. The choice of cell line and ECM substrate significantly influences the inhibitory concentration.
Cell Migration Assays: Assessing Impact on Motility
Cell migration is a dynamic process crucial for development, wound healing, and cancer metastasis, and is heavily dependent on integrin function.
Experimental Protocol: Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or other inhibitors.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is closed.
-
Analysis: Measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.
Experimental Workflow for Scratch Assay
Caption: Workflow of a scratch (wound healing) assay.
Comparative Data: Inhibition of Cell Migration
| Inhibitor | Cell Line | Assay Type | % Inhibition / Effect | Reference |
| This compound | Endothelial Cells | Not Specified | Decreased migration speed at higher densities | [2] |
| 1a-RGD (RGD-like) | U373 & U251 Glioma | Transwell | Marked decrease in migrated cells at 20 µM | [9] |
| Cilengitide | IOMM-Lee Meningioma | Transwell | Dose-dependent inhibition of invasion | [10] |
| ATN-161 | hCECs | Migration Assay | Inhibited VEGF-induced migration | [11][12] |
Discussion: this compound and its analogs can effectively inhibit cell migration. The data suggests that the inhibitory effect can be cell-type and context-dependent. For instance, ATN-161 specifically inhibits VEGF-induced migration in endothelial cells.
Cell Proliferation Assays: Evaluating Effects on Cell Growth
Integrin signaling is known to regulate cell cycle progression and proliferation. Inhibiting integrin function can thus lead to a reduction in cell growth.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other inhibitors.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Experimental Workflow for MTT Assay
Caption: Workflow of an MTT cell proliferation assay.
Comparative Data: Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Effect | Reference |
| This compound | Endothelial Cells | No sensitivity to surface density | [2] |
| Cilengitide | U87MG Glioma | Decreased BrdU incorporation by 35% at 72h | [5] |
| Cilengitide | G28, G44 Glioma | Inhibitory effect at 1 µg/ml after 48h | [7] |
| SJ749 | A172 Astrocytoma | Reduced proliferation due to G0-G1 arrest | [8] |
| ATN-161 | MDA-MB-231 | No significant effect on proliferation | [13] |
Discussion: The effect of integrin inhibitors on proliferation is highly variable and cell-type specific. While some inhibitors like Cilengitide and SJ749 show clear anti-proliferative effects, others like ATN-161 may not directly impact proliferation but rather other processes like migration and angiogenesis.
Apoptosis Assays: Detecting Induction of Cell Death
Loss of cell adhesion to the ECM can trigger a form of programmed cell death known as anoikis. Integrin inhibitors can induce this process.
Experimental Protocol: Caspase-3 Colorimetric Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity.
Materials:
-
Cell lysate from treated and untreated cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Culture cells with and without this compound or other inhibitors for a specified time.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 colorimetric substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. If caspase-3 is active, it will cleave the substrate, releasing a colored product.
-
Measurement: Measure the absorbance at 405 nm.
-
Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Experimental Workflow for Caspase-3 Assay
Caption: Workflow of a caspase-3 colorimetric assay.
Comparative Data: Induction of Apoptosis
| Inhibitor | Cell Line | Effect | Reference |
| RGD Peptides | Various | Can directly induce apoptosis by activating pro-caspase-3 | [13] |
| 1a-RGD (RGD-like) | U373 & U251 Glioma | Induced anoikis after 72h treatment | [8] |
| Cilengitide | G28, G44 Glioma | Induced apoptosis after 24h | [7] |
Discussion: RGD-containing peptides have been shown to directly induce apoptosis, a crucial mechanism for their anti-tumor effects. This pro-apoptotic activity is a key functional outcome of effective integrin inhibition.
Signaling Pathways Affected by this compound-Mediated Integrin Inhibition
This compound competitively blocks the binding of ECM ligands to integrins, thereby inhibiting the activation of downstream signaling pathways that regulate the cellular functions described above.
Integrin Downstream Signaling Pathways
Caption: Simplified overview of key integrin signaling pathways.
Logical Relationship of this compound Inhibition
Caption: Logical flow of this compound-mediated integrin inhibition.
Conclusion: A Versatile Tool with Context-Dependent Efficacy
The functional assays presented in this guide provide a robust framework for confirming and quantifying the inhibitory effects of this compound on integrin-mediated cellular processes. The data compiled from various studies highlights that while this compound is a potent and versatile tool for studying integrin inhibition, its efficacy can be influenced by the specific integrin subtypes expressed by the cell line, the composition of the extracellular matrix, and the cellular process being investigated.
For researchers in drug development, this guide underscores the importance of a multi-assay approach to fully characterize the biological impact of novel integrin inhibitors. Comparing the performance of new compounds against the benchmark this compound peptide across these functional assays will provide a comprehensive understanding of their therapeutic potential. The detailed protocols and comparative data herein serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex roles of integrins in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.upenn.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of caspase-8 triggers anoikis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. digital-library.theiet.org [digital-library.theiet.org]
- 12. researchgate.net [researchgate.net]
- 13. Integrin signaling pathways in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GRGDSP Peptide vs. Small Molecule Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Integrin receptors, critical mediators of cell-matrix and cell-cell interactions, have emerged as promising therapeutic targets in a multitude of diseases, including cancer, fibrosis, and inflammatory disorders. Inhibition of integrin function can disrupt pathological processes such as cell proliferation, migration, and survival. This guide provides a detailed comparison of two major classes of integrin inhibitors: the well-established RGD-containing peptide, GRGDSP, and the expanding class of small molecule integrin inhibitors.
At a Glance: Key Differences
| Feature | This compound (Gly-Arg-Gly-Asp-Ser-Pro) | Small Molecule Integrin Inhibitors |
| Nature | Linear hexapeptide derived from fibronectin. | Diverse chemical structures, often non-peptidic or peptidomimetic. |
| Targeting | Primarily targets RGD-dependent integrins. | Can be designed for high selectivity towards specific integrin subtypes. |
| Affinity | Generally moderate affinity. | Can exhibit very high affinity and potency. |
| Specificity | Broad specificity for several RGD-binding integrins. | Can be highly specific for a single integrin heterodimer. |
| Development | Widely used as a research tool; limited therapeutic use due to poor pharmacokinetics. | Several in clinical development and some approved for therapeutic use. |
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and various small molecule integrin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes publicly available IC50 data for selected inhibitors against different integrin subtypes. It is important to note that IC50 values can vary depending on the specific assay conditions, cell types, and ligands used.
| Inhibitor | Type | Target Integrin(s) | IC50 (nM) | Reference |
| This compound | Linear Peptide | αvβ3 | 12 - 89 | [1] |
| αvβ5 | 167 - 580 | [1] | ||
| α5β1 | 34 - 335 | [1] | ||
| Cilengitide | Cyclic Peptide | αvβ3 | ~1-10 | [2][3] |
| αvβ5 | ~1-10 | [2][3] | ||
| Tirofiban | Non-peptide | αIIbβ3 | ~9 | [4] |
| ATN-161 | Peptide | α5β1, αvβ3 | Not specified in IC50 | [5] |
| SM256 | Small Molecule | αvβ3 | 4 | [6] |
| SD983 | Small Molecule | αvβ3 | 2 | [6] |
| αvβ5 | 54 | [6] | ||
| Lifitegrast | Small Molecule | LFA-1 (αLβ2) | 2.98 | [4] |
Mechanism of Action and Downstream Signaling
Both this compound and small molecule inhibitors typically function by competitively binding to the extracellular ligand-binding site of integrins, thereby preventing the attachment of natural ligands like fibronectin and vitronectin. This disruption of integrin-ligand interaction inhibits downstream signaling pathways that are crucial for cell survival, proliferation, and migration.
A key signaling hub affected by integrin inhibition is the Focal Adhesion Kinase (FAK). Upon integrin clustering and ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that activates multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. By blocking ligand binding, integrin inhibitors prevent FAK activation, leading to reduced FAK phosphorylation and the induction of a specific type of apoptosis known as anoikis (apoptosis induced by loss of cell anchorage).
Signaling Pathway of Integrin-Mediated Cell Survival and its Inhibition
Caption: Integrin signaling pathway leading to cell survival and its inhibition by this compound or small molecule inhibitors, which promotes anoikis.
Key Experimental Protocols
Accurate comparison of integrin inhibitors relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to evaluate the performance of these inhibitors.
Competitive Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to compete with a known ligand for binding to a purified integrin receptor.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a purified integrin receptor (e.g., αvβ3) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the inhibitor (this compound or small molecule) and a constant concentration of a biotinylated natural ligand (e.g., biotinylated fibronectin).
-
Incubation: Add the inhibitor and biotinylated ligand mixture to the wells and incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: After another wash step, add a suitable HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The IC50 value is determined by plotting the absorbance against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for a competitive ELISA to determine the IC50 of integrin inhibitors.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block cell attachment to an extracellular matrix-coated surface.
Protocol:
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin or vitronectin) at 10-20 µg/mL overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for 30 minutes.
-
Seeding: Seed the treated cells onto the ECM-coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Elute the dye and measure the absorbance.
Anoikis Assay
This assay assesses the induction of apoptosis in response to cell detachment, which can be promoted by integrin inhibitors.
Protocol:
-
Plate Coating: Coat a 96-well plate with a non-adherent substrate like Poly-HEMA to prevent cell attachment.
-
Cell Seeding and Treatment: Seed cells in the coated wells in the presence of different concentrations of the integrin inhibitor.
-
Incubation: Incubate for 24-48 hours.
-
Apoptosis Detection: Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry.
-
Caspase-3/7 Activity Assay: Lyse the cells and measure the activity of executioner caspases using a fluorogenic or colorimetric substrate.
-
FAK Phosphorylation Western Blot
This method is used to detect the phosphorylation status of FAK as a downstream marker of integrin signaling.
Protocol:
-
Cell Treatment and Lysis: Treat adherent cells with the integrin inhibitor for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Tyr397). Subsequently, probe with a primary antibody for total FAK as a loading control.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Conclusion
Both this compound and small molecule inhibitors are valuable tools for studying and targeting integrin function. This compound, with its broad RGD-dependent integrin recognition, remains a useful reagent for general studies of integrin-mediated processes. However, for therapeutic applications and for dissecting the roles of specific integrin subtypes, the high potency and selectivity of small molecule inhibitors offer significant advantages. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. The experimental protocols provided in this guide offer a framework for the quantitative comparison of these and other novel integrin antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel small molecule alpha v integrin antagonists: comparative anti-cancer efficacy with known angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GRGDSP vs. Other RGD Peptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate RGD peptide is critical for achieving desired outcomes in applications ranging from cell adhesion studies to targeted drug delivery. This guide provides an objective comparison of the linear peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) with other commonly used RGD analogs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The Arginine-Glycine-Aspartic acid (RGD) motif is a key recognition sequence for many integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. While the core RGD sequence is essential for binding, the flanking amino acids and the peptide's conformation (linear vs. cyclic) significantly influence binding affinity, integrin selectivity, and overall biological activity. This guide focuses on this compound, a well-characterized linear RGD peptide, and compares its performance against other linear and cyclic RGD peptides in critical cellular processes.
Quantitative Comparison of RGD Peptides
The following tables summarize the inhibitory concentration (IC50) values for various RGD peptides in integrin binding, cell adhesion, and cell migration assays. Lower IC50 values indicate higher potency. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.
Table 1: Integrin Binding Affinity (IC50, nM)
| Peptide | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Integrin αIIbβ3 | Reference(s) |
| This compound | 12 - 89 | 167 - 580 | 34 - 335 | >10,000 | [1] |
| RGDS | ~200 | - | ~1000 | - | [2] |
| RGD | 89 | 580 | 335 | >10,000 | [1] |
| c(RGDfV) | 1.5 | 250 | 141 | - | [1] |
| c(RGDfK) | ~38.5 | - | - | - | [3] |
Data compiled from multiple sources and should be considered representative.
Table 2: Inhibition of Cell Adhesion (IC50, µM)
| Peptide | Cell Line | Substrate | IC50 (µM) | Reference(s) |
| This compound | HT1080 | Fibronectin | ~50 (µg/ml) | [3] |
| RGDS | - | - | Generally higher than this compound | [2] |
| c(RGDfV) | WM115 | Vitronectin | Micromolar range | [4] |
Direct comparative IC50 values for cell adhesion are less commonly reported in a standardized format.
Table 3: Inhibition of Cell Migration
| Peptide | Assay Type | Cell Line | Concentration | Effect | Reference(s) |
| This compound | Wound Healing | L929 Fibroblasts | 0.5 - 2 mM | Increased migration rate | [5] |
| c(RGDfK) | Transwell | MDA-MB-231 | - | Inhibition of invasion | [6] |
Quantitative IC50 values for migration are highly dependent on the assay and cell type.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of RGD peptides.
Cell Adhesion Assay
This assay measures the ability of RGD peptides to inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., fibronectin, vitronectin) in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free medium
-
RGD peptide solutions (e.g., this compound, RGDS) at various concentrations
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of ECM protein solution to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding: Pre-incubate the cell suspension with various concentrations of the RGD peptides for 20-30 minutes.
-
Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium containing the peptide) into each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 20 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain and allow to air dry.
-
Quantification: Solubilize the stain by adding solubilization buffer to each well and measure the absorbance at 570 nm using a plate reader.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the effect of RGD peptides on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Serum-free medium
-
Cell suspension of interest
-
RGD peptide solutions
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium, with or without the RGD peptide of interest, and add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by RGD peptides.
Materials:
-
Cell suspension treated with RGD peptides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of RGD peptides for a specified time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
RGD peptides initiate intracellular signaling cascades upon binding to integrins. These pathways play crucial roles in regulating cell behavior.
This compound-Mediated Signaling
Binding of linear RGD peptides like this compound to integrins, particularly α5β1, can lead to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This complex then phosphorylates various downstream targets, activating pathways such as the MAPK/ERK cascade, which is involved in cell proliferation and survival.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to GRGDSP: Safety, Disposal, and Experimental Protocols
For researchers, scientists, and drug development professionals utilizing the integrin-inhibiting peptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro), a comprehensive understanding of its handling, disposal, and application is paramount for ensuring laboratory safety and experimental success. This guide provides essential information on the proper disposal procedures for this compound, detailed experimental protocols for its use in cell adhesion assays, and a visualization of its role in cellular signaling pathways.
Safe Handling and Disposal of this compound
Proper disposal of this compound is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. While specific safety data sheets (SDS) for this compound should always be consulted when available, the following general procedures, based on guidelines for similar RGD peptides, should be followed.
Storage and Stability:
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Procedures:
Unused this compound and contaminated materials must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Unused Product: Unwanted or expired this compound should be treated as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. It is generally recommended to dispose of the solid peptide or its solutions in a designated chemical waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste. Place these items in a clearly labeled waste container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should not be poured down the drain. Collect all liquid waste in a properly labeled, sealed container for chemical waste disposal through your institution's EHS program.
Spill Management:
In the event of a spill, avoid generating dust from the lyophilized powder.
-
Isolate the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Clean-up: For a solid spill, gently cover with an absorbent material to avoid raising dust and then carefully sweep the material into a designated chemical waste container. For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for chemical waste disposal.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent.
-
Waste Disposal: Dispose of all contaminated cleaning materials as chemical waste.
| Waste Type | Disposal Container | Disposal Route |
| Unused this compound (Solid) | Labeled Chemical Waste Container | Institutional Environmental Health and Safety (EHS) |
| This compound Solutions | Labeled Chemical Waste Container | Institutional Environmental Health and Safety (EHS) |
| Contaminated Labware | Labeled Chemical Waste Container | Institutional Environmental Health and Safety (EHS) |
| Contaminated PPE | Labeled Chemical Waste Container | Institutional Environmental Health and Safety (EHS) |
Experimental Protocol: Cell Adhesion Assay
This compound is widely used to study the role of RGD-binding integrins in cell adhesion. The following is a detailed methodology for a typical cell adhesion assay.
Objective: To quantify the effect of this compound on cell attachment to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein solution (e.g., fibronectin, vitronectin)
-
This compound peptide solution
-
Control peptide solution (e.g., GRGESP)
-
Cell suspension (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
The following day, aspirate the coating solution and wash the wells three times with sterile PBS.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific cell binding and incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium.
-
Pre-incubate the cell suspension with varying concentrations of this compound or the control peptide for 30 minutes at 37°C.
-
Seed the treated cells into the coated wells at a density of 5 x 104 cells per well.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type.
-
-
Quantification of Adherent Cells:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
| Parameter | Recommended Conditions |
| Plate Coating Concentration | 10 µg/mL of ECM protein |
| Blocking Agent | 1% Bovine Serum Albumin in PBS |
| Cell Seeding Density | 5 x 104 cells/well |
| This compound Concentration Range | 1-100 µM (to be optimized for specific cell type) |
| Incubation Time (Adhesion) | 1-2 hours |
| Staining | 0.5% Crystal Violet |
| Absorbance Reading | 570 nm |
Signaling Pathways and Logical Relationships
This compound primarily functions by competitively inhibiting the binding of ECM proteins to integrin receptors on the cell surface. This disruption of integrin-ligand interactions interferes with downstream signaling cascades that regulate cell adhesion, migration, proliferation, and survival.
Experimental Workflow for a Cell Adhesion Assay:
Caption: Workflow for a typical cell adhesion experiment using this compound.
Integrin-Mediated Signaling Pathway Inhibited by this compound:
The binding of ECM proteins containing the RGD sequence to integrins triggers the recruitment of various signaling molecules to the cell membrane, initiating a cascade of intracellular events. A key player in this pathway is Focal Adhesion Kinase (FAK). This compound, by blocking the initial integrin-ECM interaction, prevents the activation of this pathway.
Caption: this compound inhibits integrin-mediated signaling by blocking ECM binding.
Essential Safety and Operational Guide for Handling GRGDSP Peptide
FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the synthetic peptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro), a widely used integrin inhibitor in laboratory research.[2] Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a lyophilized solid and should be handled with care in a laboratory setting.[1][3] While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, standard laboratory safety precautions are required to minimize any potential risks.[4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent accidental contact and ensure a safe working environment.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from accidental splashes of reconstituted peptide solution.[4] |
| Hand Protection | Lightweight, impervious rubber gloves (e.g., nitrile) | Prevents skin contact with the peptide.[4] |
| Body Protection | Laboratory coat or overalls | Protects skin and personal clothing from contamination.[4] |
Engineering Controls
Work should be conducted in a well-ventilated area. A laminar flow hood is recommended, especially when handling the lyophilized powder and preparing solutions, to maintain sterility and prevent inhalation.[4][5] An eyewash station and safety shower should be readily accessible.[6]
Logistical Information: Storage and Reconstitution
Proper storage and reconstitution are critical for maintaining the stability and activity of the this compound peptide.
Storage Plan
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year | Protect from light and moisture. The product is hygroscopic.[1][3] |
| -80°C | Up to 2 years | For long-term storage.[6] | |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Reconstitution Protocol
This compound is typically reconstituted in sterile liquids. The choice of solvent can affect solubility.
| Solvent | Concentration |
| Sterile Water | Up to 2 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | Commonly used for cell culture applications.[5] |
| 70% Ethanol | Can be used for coating procedures.[5] |
| DMSO | For higher concentration stock solutions.[2] |
To reconstitute, add the desired volume of sterile solvent to the vial and vortex gently to ensure complete dissolution.[5] For some applications, the solution may appear slightly cloudy.[5]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[4]
| Waste Type | Disposal Procedure |
| Unused this compound Peptide | Consult with your institution's environmental health and safety (EHS) office for specific guidelines. May involve incineration at an approved site.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid laboratory waste. If sharps are used, they must be placed in a designated sharps container. |
| Liquid Waste (e.g., used buffer) | Collect in a designated waste container and consult with your EHS office for appropriate disposal procedures. |
| Contaminated PPE | Dispose of in the appropriate laboratory waste stream. |
Experimental Protocol: Coating Cell Culture Plates with this compound
This protocol provides a step-by-step guide for coating cell culture plates with this compound to promote cell attachment. All procedures should be performed under sterile conditions in a laminar flow hood.[5]
Materials
-
This compound peptide, lyophilized
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile cell culture plates
-
Sterile deionized water (dH₂O)
Procedure
-
Reconstitute this compound: Add sterile, serum-free medium or PBS to the vial of lyophilized this compound to achieve a desired stock concentration. Vortex gently until the peptide is fully dissolved.[5]
-
Dilute to Working Concentration: Further dilute the stock solution to the desired working concentration, typically ranging from 0.1 to 10 µg/mL, using the same sterile, serum-free medium or PBS.[8]
-
Coat the Culture Surface: Add a sufficient volume of the diluted this compound solution to completely cover the surface of the cell culture wells.
-
Incubate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours.[8]
-
Aspirate and Rinse: After incubation, carefully aspirate the this compound solution from the wells. Gently rinse the coated surface twice with sterile dH₂O, being careful not to scratch the surface.[8]
-
Ready for Use: The this compound-coated plates are now ready for seeding cells.
Below is a workflow diagram for the plate coating procedure.
Caption: A step-by-step workflow for coating cell culture plates with this compound peptide.
Mechanism of Action: Integrin Signaling Inhibition
This compound functions as a competitive inhibitor of integrin receptors.[2] Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling.[9][10] The RGD (Arg-Gly-Asp) sequence within this compound mimics the binding motif found in ECM proteins like fibronectin, allowing it to bind to integrins and block their interaction with their natural ligands.[11] This inhibition can modulate various cellular processes, including cell adhesion, migration, proliferation, and survival.[12]
Below is a simplified diagram illustrating the inhibition of integrin signaling by this compound.
Caption: Diagram showing this compound competitively inhibiting the binding of ECM proteins to integrin receptors.
References
- 1. abbiotec.com [abbiotec.com]
- 2. glpbio.com [glpbio.com]
- 3. Gly-Arg-Gly-Asp-Ser-Pro(this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lifetein.com [lifetein.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Integrin - Wikipedia [en.wikipedia.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
